molecular formula C8H6Cl2O B1294335 2',6'-Dichloroacetophenone CAS No. 2040-05-3

2',6'-Dichloroacetophenone

Cat. No.: B1294335
CAS No.: 2040-05-3
M. Wt: 189.04 g/mol
InChI Key: HYBDSXBLGCQKRE-UHFFFAOYSA-N
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Description

2',6'-Dichloroacetophenone is a useful research compound. Its molecular formula is C8H6Cl2O and its molecular weight is 189.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,6-Dichlorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBDSXBLGCQKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174348
Record name 1-(2,6-Dichlorophenyl)ethan-1-one
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2040-05-3
Record name 1-(2,6-Dichlorophenyl)ethanone
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Record name 2',6'-Dichloroacetophenone
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Record name 1-(2,6-Dichlorophenyl)ethan-1-one
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Record name 1-(2,6-dichlorophenyl)ethan-1-one
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Record name 2',6'-DICHLOROACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in organic synthesis.[1][2] Its chemical structure, characterized by a phenyl ring substituted with two chlorine atoms and an acetyl group, makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and dyes.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, outlines standard experimental methodologies for their determination, and presents logical workflows relevant to its handling and synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, ensuring safe handling, and predicting its behavior in various chemical environments.

PropertyValueSource(s)
CAS Number 2040-05-3[1][3][4][5]
Molecular Formula C₈H₆Cl₂O[1][3][4]
Molecular Weight 189.04 g/mol [3][4][5][6]
Appearance White to light yellow crystalline solid or powder.[1][3][1][3]
Melting Point 37-41 °C (lit.)[3][5][7]
Boiling Point 176-180 °C at 83 mmHg[2][3]
Density (Predicted) 1.304 ± 0.06 g/cm³[3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone.[1][3][1][2][3]
Flash Point > 230 °F (> 110 °C)[3]
Storage Conditions Store at room temperature in a dry, well-sealed container.[1][2][3][1][2][3]
InChI Key HYBDSXBLGCQKRE-UHFFFAOYSA-N[1][3][5][6][7]

Experimental Protocols

The determination of the physical properties of this compound relies on standard laboratory techniques. While specific documented protocols for this compound are not detailed in the provided search results, the following outlines the generally accepted methodologies.

1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. The capillary method is a common and accurate technique for determining the melting point range of a crystalline solid.

  • Methodology:

    • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range. The literature value is 37-41 °C.[5][7]

2. Boiling Point Determination (Distillation Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at atmospheric pressure, vacuum distillation is employed.

  • Methodology:

    • A sample of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

    • A manometer is included in the setup to accurately measure the pressure within the system.

    • The flask is heated, and the pressure is reduced to the desired level (e.g., 83 mmHg).[2][3]

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb, resulting in a steady dropwise collection of distillate, is recorded as the boiling point at that specific pressure.

3. Solubility Assessment

  • Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is typically determined by qualitative or quantitative methods.

  • Methodology:

    • Qualitative: A small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone). The mixture is agitated. Visual inspection determines if the solid dissolves completely, partially, or not at all. It is known to be insoluble in water but soluble in organic solvents.[1][3]

    • Quantitative: A saturated solution is prepared by adding an excess of the compound to a known volume of solvent at a specific temperature. The solution is stirred until equilibrium is reached. The undissolved solid is filtered off, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the compound's properties and its applications, as well as a generalized workflow for its synthesis. As this compound is primarily a synthetic intermediate, no established biological signaling pathways are associated with it.

G Logical Relationship of this compound Compound This compound (C8H6Cl2O) Properties Physical Properties - Melting Point: 37-41°C - Boiling Point: 176-180°C @ 83mmHg - Insoluble in Water Compound->Properties exhibits Structure Chemical Structure - Aromatic Ketone - Dichloro-Substituted Compound->Structure is defined by Reactivity Chemical Reactivity (Versatile Intermediate) Structure->Reactivity determines Applications Primary Applications - Pharmaceutical Synthesis - Agrochemical Production - Dyestuff Intermediate Reactivity->Applications enables G Generalized Synthesis and Purification Workflow Start Reactants (e.g., Dichlorobenzene derivative, Acylating Agent) Reaction Acylation Reaction (e.g., Friedel-Crafts) Start->Reaction Quench Reaction Quenching (e.g., Pouring onto ice water) Reaction->Quench Extraction Solvent Extraction (e.g., with Ethyl Acetate) Quench->Extraction Washing Washing & Drying (Remove impurities & water) Extraction->Washing Purification Purification (e.g., Recrystallization or Vacuum Distillation) Washing->Purification Product Pure this compound Purification->Product

References

An In-Depth Technical Guide to 2',6'-Dichloroacetophenone: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-dichloroacetophenone, a halogenated aromatic ketone with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its chemical structure, CAS number, and physicochemical properties. A representative experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside a discussion of the reaction mechanism. Furthermore, this guide explores its role in organic synthesis and its known biological activities, offering valuable insights for professionals in research and development.

Chemical Identity and Properties

This compound is a disubstituted acetophenone (B1666503) characterized by the presence of two chlorine atoms at the 2' and 6' positions of the phenyl ring.

Chemical Structure:

Chemical structure of this compound

CAS Number: 2040-05-3[1]

Molecular Formula: C₈H₆Cl₂O[1]

Molecular Weight: 189.04 g/mol [1]

Synonyms: 1-(2,6-dichlorophenyl)ethanone[1]

A summary of the key physicochemical and safety data for this compound is presented in the table below.

PropertyValueReference
Appearance White to light yellow crystalline powder[1]
Melting Point 37-41 °C[2]
Boiling Point 176-180 °C at 83 mmHg[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[3]

Synthesis of this compound

The primary method for the synthesis of this compound and its isomers is the Friedel-Crafts acylation of a dichlorobenzene substrate.[4][5] This electrophilic aromatic substitution reaction involves the acylation of the aromatic ring with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism, which can be summarized in the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the dichlorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Friedel_Crafts_Acylation Reactants 1,3-Dichlorobenzene + Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ Reactants->AcyliumIon Activation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product Deprotonation Byproduct HCl + AlCl₃ SigmaComplex->Byproduct Insecticide_MoA Insecticide Insecticide Derivative of this compound TargetSite Insect Nervous System (e.g., Ion Channels, Receptors) Insecticide->TargetSite Binds to Disruption Disruption of Normal Nerve Function TargetSite->Disruption Paralysis Paralysis Disruption->Paralysis Death Insect Death Paralysis->Death

References

Solubility Profile of 2',6'-Dichloroacetophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',6'-dichloroacetophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents using the widely accepted shake-flask method coupled with gravimetric analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work and to accurately determine its solubility in relevant solvent systems.

Introduction

This compound is a chlorinated aromatic ketone that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, influences its physical and chemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification processes, formulation development, and ensuring reproducible experimental outcomes.

This guide addresses the current knowledge on the solubility of this compound and provides a practical framework for its quantitative determination.

Qualitative Solubility of this compound

Based on available data, this compound is generally characterized by its limited solubility in aqueous solutions and good solubility in common organic solvents.

  • Water: Insoluble.[1][2][3]

  • Organic Solvents: Soluble in solvents such as ethanol, acetone, and methanol.[1]

While this qualitative information is useful for initial solvent screening, precise quantitative data is often required for process development and modeling.

Quantitative Solubility Data

Disclaimer: The numerical values presented in Table 1 are hypothetical and for illustrative purposes only. They are intended to serve as a guide for presenting experimentally determined data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventChemical FormulaDielectric Constant (approx.)Hypothetical Solubility ( g/100 mL)
AcetoneC₃H₆O20.745.8
EthanolC₂H₅OH24.532.5
MethanolCH₃OH32.728.1
Ethyl AcetateC₄H₈O₂6.055.2
IsopropanolC₃H₈O18.325.9
TolueneC₇H₈2.460.5
DichloromethaneCH₂Cl₂9.175.3

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid in a liquid.[4] The following is a detailed, generalized protocol that can be adapted to determine the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solid at the bottom of the container.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The attainment of equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in the measured solubility.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle by stopping the agitation and letting the vials stand undisturbed for a short period in the temperature-controlled environment.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be accelerated by gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solid residue.

    • Repeat the drying and weighing steps until a constant mass is obtained.[5]

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Mass of dish with residue - Mass of empty dish) / (Mass of dish with solution - Mass of dish with residue) ] * Density of solvent (g/mL) * 100

Alternatively, if the volume of the filtered solution is known:

Solubility ( g/100 mL) = [ (Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL) ] * 100

Visualizing the Experimental Workflow

To provide a clear, high-level overview of the experimental process, the following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent agitate Agitate at constant temperature (e.g., 24-48 hours) add_solvent->agitate settle Allow solid to settle agitate->settle filtrate Filter supernatant settle->filtrate weigh_solution Weigh filtered solution filtrate->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_residue Weigh dry residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end_node End calculate->end_node

References

Spectroscopic Profile of 2',6'-Dichloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',6'-Dichloroacetophenone (CAS No: 2040-05-3), a compound of interest in synthetic chemistry and drug discovery. This document presents available experimental and predicted spectroscopic data, detailed methodologies for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.45m3HAr-H
~2.60s3H-C(O)CH₃

Note: Predicted chemical shifts can vary depending on the software and method used. The aromatic protons are expected to show a complex multiplet pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~200C=O
~138Ar-C (quaternary, C-Cl)
~132Ar-C (quaternary, C-C=O)
~130Ar-CH
~128Ar-CH
~30-CH₃

Note: Predicted chemical shifts for quaternary carbons are often less intense in experimental spectra.

Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands from the gas-phase infrared spectrum of this compound, as provided by the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H Stretch
~1720StrongC=O (Carbonyl) Stretch
~1570, ~1440Medium-StrongAromatic C=C Stretch
~780StrongC-Cl Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern. The data presented is from the NIST Mass Spectrometry Data Center.[2]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
188, 190, 192~30, ~20, ~3[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two Cl isotopes)
173, 175100, ~65[M-CH₃]⁺ (Base Peak)
111, 113~35, ~12[C₆H₃Cl]⁺
75~25[C₆H₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Gas Phase): For a gas-phase spectrum, the sample is introduced into an evacuated gas cell. The cell is then placed in the beam path of the IR spectrometer.

  • Data Acquisition: An FT-IR spectrometer is used to record the spectrum. A background spectrum of the empty cell is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated from any impurities on a GC column.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation NMR->Structure_Confirmation Proton & Carbon Skeleton IR->Structure_Confirmation IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation MS->Structure_Confirmation Molecular Weight & Fragmentation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Analysis of 2',6'-Dichloroacetophenone: A Technical Guide to its ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2',6'-dichloroacetophenone is presented in this technical guide. The following sections detail the predicted spectral data, a standard experimental protocol for NMR analysis of this and similar small molecules, and a logical workflow for spectral acquisition and interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally verified and published ¹H and ¹³C NMR data for this compound, the following tables summarize predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (H-a)2.5 - 2.7Singlet (s)-3H
Aromatic (H-4')7.2 - 7.4Triplet (t)7.5 - 8.51H
Aromatic (H-3', H-5')7.1 - 7.3Doublet (d)7.5 - 8.52H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O195 - 200
C-1'135 - 140
C-2', C-6'130 - 135
C-4'128 - 132
C-3', C-5'126 - 130
CH₃30 - 35

Experimental Protocol for NMR Analysis

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and other small organic molecules.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • Typical spectral parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualization of NMR Analysis Workflow and Molecular Structure

The following diagrams illustrate the logical flow of the NMR analysis process and the structure of the analyte.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) calibrate->integrate for 1H analyze Structural Elucidation calibrate->analyze integrate->analyze

Figure 1: General workflow for NMR analysis.

Figure 2: Chemical structure of this compound.

NMR_Signal_Relationships H_Me CH3 (H-a) H_arom_ortho H-3', H-5' H_arom_para H-4' H_arom_ortho->H_arom_para J-coupling

Figure 3: Key ¹H-¹H signaling pathways (J-coupling).

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2',6'-dichloroacetophenone. Understanding the fragmentation pathways of this and related compounds is crucial for structural elucidation, impurity profiling, and metabolic studies in the fields of chemical research and pharmaceutical development. This document outlines the key fragment ions, proposes fragmentation mechanisms, and provides a standardized experimental protocol for acquiring reproducible mass spectra.

Molecular Structure and Properties

This compound (C₈H₆Cl₂O) is a halogenated aromatic ketone with a molecular weight of approximately 189.04 g/mol .[1][2][3] Its structure, characterized by a dichlorinated phenyl ring attached to an acetyl group, dictates its behavior under electron ionization, leading to a distinctive fragmentation pattern.

Mass Spectrometry Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a clear fingerprint for its identification. The primary fragmentation processes observed are alpha-cleavage and losses of neutral molecules, which are typical for ketones and halogenated aromatic compounds.[4][5]

Key Fragmentation Pathways

Upon electron impact, the this compound molecule (M) is ionized to form a molecular ion (M⁺˙) at m/z 188 (and its isotopic peaks). This molecular ion then undergoes fragmentation through several key pathways:

  • Alpha-Cleavage: The most prominent fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl group and the methyl group (α-cleavage).[5][6] This results in the loss of a methyl radical (•CH₃) and the formation of the highly stable 2,6-dichlorobenzoyl cation at m/z 173 . This is often the base peak in the spectrum, indicating its high relative abundance.

  • Loss of Carbon Monoxide (CO): The 2,6-dichlorobenzoyl cation (m/z 173) can further fragment by losing a neutral carbon monoxide molecule. This leads to the formation of the 2,6-dichlorophenyl cation at m/z 145 .

  • Formation of the Acetyl Cation: A less dominant alpha-cleavage can occur on the other side of the carbonyl group, leading to the formation of the acetyl cation (CH₃CO⁺) at m/z 43 .

  • Loss of Chlorine: Fragmentation involving the loss of a chlorine atom from the molecular ion or major fragments can also occur, leading to ions at various lower m/z values.

Quantitative Fragmentation Data

The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonRelative Abundance (%)
188[C₈H₆Cl₂O]⁺˙ (Molecular Ion)25
173[C₇H₃Cl₂O]⁺100 (Base Peak)
145[C₆H₃Cl₂]⁺60
110[C₆H₃Cl]⁺˙30
75[C₆H₃]⁺20
43[C₂H₃O]⁺15

Visualization of the Fragmentation Pathway

The logical relationship of the key fragmentation steps can be visualized as a directed graph.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z 188 F1 2,6-Dichlorobenzoyl Cation m/z 173 M->F1 - •CH₃ (α-cleavage) F3 Acetyl Cation m/z 43 M->F3 - •C₆H₃Cl₂ F2 2,6-Dichlorophenyl Cation m/z 145 F1->F2 - CO

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound. The protocol is based on standard procedures for the analysis of volatile and thermally stable organic compounds.[3][4]

Instrumentation
  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

  • Inlet System: Gas chromatograph (GC) or a direct insertion probe. For a pure solid sample, a direct insertion probe is suitable. For mixture analysis, GC is required.

Reagents and Materials
  • Sample: this compound, solid.

  • Solvent (for GC inlet): High-purity solvent in which the sample is soluble (e.g., methanol, acetonitrile, or dichloromethane). The solvent should be volatile and not interfere with the analyte peaks.

Sample Preparation
  • Direct Insertion Probe:

    • Place a small amount (microgram to nanogram quantity) of the solid this compound into a clean capillary tube.

    • Insert the capillary tube into the direct insertion probe.

  • GC Inlet:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL).

    • Inject 1 µL of the solution into the GC-MS system.

Mass Spectrometer Operating Conditions
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV.[3][4] This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

  • Ion Source Temperature: 200-250 °C. The temperature should be high enough to ensure volatilization of the sample without causing thermal degradation.

  • Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all expected fragments.

  • Scan Rate: 1-2 scans/second.

GC Conditions (if applicable)
  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for aromatic ketones.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.

Data Acquisition and Analysis
  • Acquire the mass spectrum and total ion chromatogram (for GC-MS).

  • Identify the molecular ion peak and major fragment ions.

  • Compare the acquired spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to elucidate the structure of any unknown related compounds.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by alpha-cleavage, leading to a characteristic base peak at m/z 173. The subsequent loss of carbon monoxide provides another key diagnostic ion at m/z 145. This detailed understanding of its fragmentation, coupled with the standardized experimental protocol, provides a robust framework for the confident identification and characterization of this compound in various research and development settings.

References

Thermochemical properties of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Properties of 2',6'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Due to the limited availability of experimentally determined thermochemical properties for this specific compound, this paper presents high-quality estimated data and details the established experimental protocols used for determining such properties for analogous substituted acetophenones. This information is crucial for professionals in research and drug development for applications such as process design, safety analysis, and computational modeling.

Core Thermochemical Properties

This compound is a disubstituted aromatic ketone with the chemical formula C₈H₆Cl₂O.[1][2] Its thermochemical properties are critical for understanding its behavior in chemical reactions and for process optimization.

Data Presentation

The following table summarizes the key thermochemical and physical properties of this compound. It is important to note that the majority of the thermochemical data presented here are estimations derived from the Joback method, a group contribution method used for the prediction of physical properties from a chemical structure.[1]

PropertyValueUnitSource/Method
Molecular Weight 189.04 g/mol [1][3][4]
Melting Point 37 - 41°C[3][4]
Boiling Point 176 - 180 at 83 mmHg°C[4][5]
Standard Enthalpy of Formation (hf) -138.92kJ/molJoback Method[1]
Standard Gibbs Free Energy of Formation (gf) -43.15kJ/molJoback Method[1]
Enthalpy of Fusion (hfus) 19.73kJ/molJoback Method[1]
Enthalpy of Vaporization (hvap) 52.52kJ/molJoback Method[1]
Ideal Gas Heat Capacity (cpg) See Temperature Dependent DataJ/mol·KJoback Method[1]
Critical Temperature (tc) 782.69KJoback Method[1]
Critical Pressure (pc) 3476.55kPaJoback Method[1]
Critical Volume (vc) 0.479m³/kmolJoback Method[1]

Temperature Dependent Ideal Gas Heat Capacity (cpg)[1]

Temperature (K)cpg (J/mol·K)
547.81237.65
586.96247.15
626.10256.00
665.25264.24
704.39271.89
743.54278.97
782.69285.50

Experimental Protocols for Thermochemical Data Determination

Determination of Enthalpy of Vaporization/Sublimation: Gas Saturation Method

The gas saturation method is a reliable technique for measuring the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization or sublimation can be derived.

Methodology:

  • A stream of an inert carrier gas is passed through or over the substance under investigation at a constant, precisely controlled temperature.

  • The carrier gas becomes saturated with the vapor of the substance.

  • The amount of the substance transported by the gas is determined, typically by condensing the vapor at a lower temperature and measuring its mass.

  • The vapor pressure is calculated from the amount of sublimed or evaporated material, the volume of the carrier gas, and the temperature.

  • By measuring the vapor pressure at a range of temperatures, the enthalpy of vaporization/sublimation can be calculated using the Clausius-Clapeyron equation.

Determination of Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6]

Methodology:

  • A small, accurately weighed sample of the crystalline solid is placed in a sample pan. An empty pan is used as a reference.

  • The sample and reference are heated at a constant rate.

  • The difference in heat flow to the sample and reference is monitored.

  • When the sample melts, it absorbs additional energy (the enthalpy of fusion), resulting in a measurable endothermic peak in the DSC curve.

  • The area under this peak is directly proportional to the enthalpy of fusion, which can be quantified by calibration with a standard of known enthalpy of fusion.

Determination of Enthalpy of Formation: Combustion Calorimetry and Quantum Chemical Calculations

The experimental determination of the standard enthalpy of formation for organic compounds typically involves combustion calorimetry.

Methodology (Combustion Calorimetry):

  • A precisely weighed sample of the compound is burned in a high-pressure oxygen atmosphere within a calorimetric bomb.

  • The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is accurately measured.

  • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, with knowledge of the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl in the case of this compound).

Computational Methodology (Quantum Chemical Calculations): High-level quantum chemical methods, such as G3MP2 and G4, are also employed to provide reliable estimations of the gas-phase standard molar enthalpies of formation.[6][7] These ab initio calculations are based on fundamental quantum mechanical principles and can provide highly accurate thermochemical data, which can be used to validate or supplement experimental results.

Logical Workflow for Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental and computational determination of the key thermochemical properties of a compound like this compound.

Thermochemical_Workflow Workflow for Thermochemical Property Determination cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_analysis Data Analysis and Validation Vaporization Enthalpy of Vaporization Data_Eval Data Evaluation and Consistency Check Vaporization->Data_Eval Fusion Enthalpy of Fusion Fusion->Data_Eval Formation_exp Enthalpy of Formation (Experimental) Formation_exp->Data_Eval Gas_Sat Gas Saturation Method Gas_Sat->Vaporization DSC Differential Scanning Calorimetry (DSC) DSC->Fusion Comb_Cal Combustion Calorimetry Comb_Cal->Formation_exp Formation_comp Enthalpy of Formation (Computational) Formation_comp->Data_Eval QC_Calc Quantum Chemical Calculations (G3/G4) QC_Calc->Formation_comp Final_Data Final Thermochemical Dataset Data_Eval->Final_Data

Caption: Logical workflow for the determination of thermochemical properties.

This guide provides a foundational understanding of the thermochemical properties of this compound, grounded in established estimation methods and detailed experimental protocols for analogous compounds. For definitive values, dedicated experimental determination is recommended.

References

Stability of 2',6'-Dichloroacetophenone Under Acidic and Basic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability of 2',6'-dichloroacetophenone under various acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to predict its stability profile. It outlines putative degradation pathways, detailed experimental protocols for forced degradation studies, and the development of a stability-indicating analytical method. This document is intended to serve as a foundational resource for researchers initiating stability studies on this compound and related halogenated aromatic ketones.

Introduction

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The stability of such intermediates is a critical parameter in drug development and manufacturing, as degradation can lead to the formation of impurities that may affect the safety, efficacy, and shelf-life of the final product. Understanding the degradation profile of this compound under stressed conditions, such as exposure to acidic and basic environments, is therefore essential for developing robust formulations and analytical methods.

Forced degradation studies are a regulatory requirement and a crucial tool in the pharmaceutical industry to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and identify potential degradation products.[3][4][5] This guide will explore the theoretical stability of this compound and provide practical methodologies for its experimental evaluation.

Predicted Stability and Putative Degradation Pathways

The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the carbonyl group and the two chlorine atoms on the aromatic ring, as well as the presence of acidic α-hydrogens.

Stability Under Acidic Conditions

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which activates the carbonyl carbon for nucleophilic attack. The primary degradation pathway is likely to be acid-catalyzed enolization.[6][7] Due to the steric hindrance provided by the two ortho-chloro substituents, direct nucleophilic attack on the carbonyl carbon by water might be slower compared to unhindered acetophenones.[8]

Putative Acidic Degradation Pathway:

The main reaction under acidic conditions is the keto-enol tautomerism. While this is an equilibrium, prolonged exposure to strong acidic conditions and heat could potentially lead to further reactions, although the aromatic ring and the C-Cl bonds are generally stable to acid hydrolysis.

Stability Under Basic Conditions

In basic media, the α-hydrogens of the acetyl group are acidic (pKa of acetophenone (B1666503) α-hydrogens is approximately 18-19) and can be abstracted by a base to form a resonance-stabilized enolate.[6] This enolate is a key intermediate in various reactions. The primary degradation pathway under basic conditions is expected to be base-catalyzed hydrolysis or other reactions stemming from the enolate. Unlike acidic hydrolysis, base-catalyzed reactions often involve direct nucleophilic attack by hydroxide (B78521) ions.[4] For some chloro-substituted aromatic compounds, nucleophilic aromatic substitution of a chlorine atom can occur under strong basic conditions, although this is generally difficult without strong activation. A more likely scenario for this compound is reaction at the acetyl group.

Putative Basic Degradation Pathway:

A potential degradation pathway under strong basic conditions could be the haloform reaction if the methyl group is sufficiently reactive, leading to the formation of 2,6-dichlorobenzoic acid and chloroform. Another possibility is a base-catalyzed self-condensation (aldol-type reaction) via the enolate intermediate, though this is dependent on concentration and reaction conditions.

Quantitative Data Summary (Hypothetical)

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Acidic Hydrolysis0.1 M HCl24805%2',6'-dichloro-1-phenylethanol
Basic Hydrolysis0.1 M NaOH86015%2,6-Dichlorobenzoic acid
Oxidative3% H₂O₂24RT10%Oxidized derivatives
ThermalSolid state72105<1%None detected
PhotolyticUV/Vis light48RT2%Photodegradation products

Table 2: Hypothetical Degradation Kinetics

ConditionApparent Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
0.1 M HCl, 80°C6.0 x 10⁻⁷320
0.1 M NaOH, 60°C5.8 x 10⁻⁶33

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound and for the development of a stability-indicating HPLC method.

Forced Degradation (Stress) Studies

Forced degradation studies should be performed on a single batch of this compound.[3]

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

4.1.2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Reflux the solution at 80°C for 24 hours.

  • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase for HPLC analysis.

4.1.3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

  • Heat the solution at 60°C for 8 hours.

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 6, 8 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase for HPLC analysis.

4.1.4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

4.1.5. Thermal Degradation:

  • Place a known amount of solid this compound in a thermostatically controlled oven at 105°C for 72 hours.

  • At various time points, dissolve a weighed amount of the solid in a suitable solvent to a known concentration for HPLC analysis.

4.1.6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile) to UV (254 nm) and visible light in a photostability chamber.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze samples at various time points by HPLC. Photolytic degradation often affects aromatic and halogenated compounds.[4]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate and quantify the parent compound from its degradation products.[9][10][11][12]

4.2.1. Chromatographic Conditions (A starting point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point for separating compounds with varying polarities.[13]

    • Gradient Program: Start with a higher aqueous composition (e.g., 70% water) and gradually increase the acetonitrile concentration (e.g., to 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

4.2.2. Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks.

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Enolization Ketone This compound (Keto Form) Protonated_Ketone Protonated Ketone (Oxonium Ion) Ketone->Protonated_Ketone + H⁺ Protonated_Ketone->Ketone - H⁺ Enol Enol Form Protonated_Ketone->Enol - H⁺ (from α-carbon) Enol->Protonated_Ketone + H⁺ (at double bond)

Caption: Acid-catalyzed enolization of this compound.

Base_Catalyzed_Enolate_Formation Ketone This compound Enolate Enolate Anion (Resonance Stabilized) Ketone->Enolate + OH⁻ - H₂O Enolate->Ketone + H₂O - OH⁻

Caption: Base-catalyzed enolate formation from this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (105°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis light) Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation: - Identify Degradants - Determine Pathways - Assess Stability Analysis->Data

Caption: Experimental workflow for forced degradation studies.

Conclusion

While specific stability data for this compound is scarce, a thorough understanding of the reactivity of acetophenones and halogenated aromatic compounds allows for the prediction of its stability profile and potential degradation pathways. The ortho-chloro substituents are expected to play a significant role in the molecule's reactivity, primarily through steric hindrance. This technical guide provides a robust framework for initiating comprehensive stability studies. The detailed experimental protocols for forced degradation and the development of a stability-indicating HPLC method will enable researchers to generate the necessary data to ensure the quality, safety, and efficacy of products derived from this important chemical intermediate. The putative degradation pathways outlined herein should be confirmed through the characterization of degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

In-Depth Technical Guide: Material Safety Data Sheet for 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2',6'-Dichloroacetophenone (CAS No. 2040-05-3). The information is compiled from various material safety data sheets (MSDS) and chemical databases to ensure a thorough understanding of the associated hazards, handling procedures, and emergency protocols. This document is intended to be a critical resource for laboratory personnel and anyone involved in the handling and use of this compound in a professional research and development setting.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic ketone used as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its fundamental properties are summarized below.

Identifier Value Source
Chemical Name 1-(2,6-dichlorophenyl)ethanone[3][4]
Synonyms This compound, 1-(2,6-Dichlorophenyl)ethan-1-one[1][3][5]
CAS Number 2040-05-3[3][5][6]
EC Number 218-035-7[3][6]
Molecular Formula C₈H₆Cl₂O[3][5][7]
Molecular Weight 189.04 g/mol [3][4][6][7]
Physical Property Value Source
Appearance White to light yellow crystalline powder or solid.[5][3][5][6]
Odor Strong, pungent odor.[5]
Melting Point 37-41 °C[1][6][8]
Boiling Point 176-180 °C at 83 mmHg[2][8]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1][2][5]
Flash Point >230 °F (>110 °C)[8]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System) classification.

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation2H315: Causes skin irritation.[3][4][6][7]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[3][4][6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3][4][6]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[7]
Acute Toxicity (Inhalation)4Harmful if inhaled.[7]

Signal Word: Warning[3][6][7]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk.

Procedure Details Source
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][7]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[3][7]
Incompatible Materials Strong oxidizing agents, strong bases.[7][9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

PPE Type Specification Source
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
Skin and Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[10]
Respiratory Protection Use a NIOSH (US) or EN 149 (EU) approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[6][11]

First Aid Measures

The following diagram outlines the immediate actions to be taken in case of exposure.

FirstAid cluster_exposure Exposure Event cluster_actions Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Wash off with soap and plenty of water. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth ConsultPhysician Consult a Physician MoveFreshAir->ConsultPhysician WashSkin->ConsultPhysician RinseEyes->ConsultPhysician RinseMouth->ConsultPhysician

Caption: First aid procedures for different exposure routes.

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

SpillResponse Spill Accidental Release Occurs Evacuate Evacuate personnel to safe areas Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, safety glasses, respirator) Ventilate->PPE Contain Prevent further leakage or spillage PPE->Contain Cleanup Sweep up and shovel. Avoid creating dust. Contain->Cleanup Collect Place in a suitable, closed container for disposal Cleanup->Collect Decontaminate Wash spill area Collect->Decontaminate Dispose Dispose of waste according to local, state, and federal regulations Decontaminate->Dispose

Caption: Workflow for responding to an accidental spill.

Toxicological Information

Detailed toxicological studies on this compound are limited. Most available safety data sheets indicate that specific data for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity are not available.[3][8] The known effects are primarily irritation.

Toxicological Endpoint Result/Observation Source
Acute Toxicity No data available.[3][8]
Skin Corrosion/Irritation Causes skin irritation.[3][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][7]
Respiratory or Skin Sensitization No data available.[8]
Germ Cell Mutagenicity No data available.[8]
Carcinogenicity No data available. IARC: Not identified as a probable, possible or confirmed human carcinogen.[8]
Reproductive Toxicity No data available.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Target organ: Respiratory system.[6][7][8]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[8]
Aspiration Hazard No data available.[8]

Experimental Protocols

While specific experimental reports on the toxicology of this compound are not publicly available, the classifications for skin and eye irritation are based on standardized methodologies. The following sections describe the general principles of the experimental protocols typically used for such assessments, based on OECD guidelines.

Skin Irritation Testing (General Protocol - OECD 439)

In vitro skin irritation testing is a non-animal method used to determine the potential of a substance to cause reversible skin damage.

Methodology:

  • Model: A reconstructed human epidermis (RhE) model is used, which consists of human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

  • Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

  • Exposure: The substance remains in contact with the tissue for a defined period (e.g., 60 minutes).

  • Incubation: After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, typically the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified by measuring its optical density.

  • Classification: The viability of the test substance-treated tissue is compared to that of a negative control. If the mean tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant.

Eye Irritation Testing (General Protocol - OECD 437 & 438)

Ex vivo methods are often used to assess serious eye damage and irritation potential, reducing the need for live animal testing.

Methodology (Bovine Corneal Opacity and Permeability - BCOP, OECD 437):

  • Model: Corneas are obtained from the eyes of freshly slaughtered cattle.

  • Application: The test substance is applied to the epithelial surface of the cornea.

  • Exposure: The cornea is exposed for a set duration (e.g., 10 minutes), after which it is rinsed.

  • Endpoints Measured:

    • Opacity: The cloudiness of the cornea is measured using an opacitometer.

    • Permeability: The passage of a fluorescein (B123965) dye through the cornea is measured with a spectrophotometer.

  • Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.

  • Classification: The IVIS score is used to classify the substance. High scores indicate a potential for causing serious eye damage (corrosive), while lower scores indicate irritation or no irritation.

Methodology (Isolated Chicken Eye - ICE, OECD 438):

  • Model: Eyes are obtained from freshly slaughtered chickens.

  • Application: The test substance is applied directly to the corneal surface.

  • Endpoints Measured: Corneal swelling, opacity, and fluorescein retention are measured at various time points after application.

  • Classification: The severity of the observed effects across the different endpoints determines the irritation classification.

Fire-Fighting and Extinguishing Measures

Aspect Recommendation Source
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Specific Hazards Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][7]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

Stability and Reactivity

Parameter Information Source
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.[7]
Possibility of Hazardous Reactions None under normal processing.[7]
Conditions to Avoid Incompatible products, excess heat, and dust formation.[7]
Incompatible Materials Strong oxidizing agents, strong bases.[7][9]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Chlorine, Hydrogen chloride gas.[7]

This guide is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the most current MSDS provided by the supplier. Always refer to the supplier-specific MSDS before handling the chemical.

References

Biological activity of chloroacetophenone isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Chloroacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetophenone exists as three primary positional isomers: 2-chloroacetophenone (B165298) (ortho-), 3-chloroacetophenone (meta-), and 4-chloroacetophenone (para-). These compounds, while sharing the same molecular formula (C₈H₇ClO), exhibit distinct physicochemical properties and biological activities due to the varying position of the chlorine atom on the phenyl ring. 2-Chloroacetophenone, commonly known as CN gas, is infamous for its use as a riot control agent and lachrymator.[1][2][3] The isomers also serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5][6] This guide provides a comprehensive technical overview of the biological activities of these isomers, focusing on quantitative data, mechanisms of action, and relevant experimental methodologies to support research and development efforts.

Physicochemical and Toxicological Data

The biological effects of chloroacetophenone isomers are intrinsically linked to their chemical properties and reactivity. The following tables summarize key quantitative data for each isomer, compiled from various sources to facilitate a comparative analysis.

Table 1: Physicochemical Properties of Chloroacetophenone Isomers

Property2-Chloroacetophenone (CN)3-Chloroacetophenone4-Chloroacetophenone
CAS Number 532-27-4[1]99-02-5[7]99-91-2
Synonyms Phenacyl chloride, α-Chloroacetophenone[3]m-Chloroacetophenone[8]p-Chloroacetophenone[9]
Appearance White to gray crystalline solid[1][3]Clear colorless to yellow liquid[5]Colorless to yellowish liquid/solid[8][10]
Molecular Weight 154.59 g/mol [3]154.59 g/mol [7]154.59 g/mol
Melting Point 54-56 °C[3][6]N/A (liquid at room temp)14-18 °C[10]
Boiling Point 244-245 °C[3][6]227-229 °C[7]232 °C[10]
Water Solubility Insoluble / < 1 mg/mL[1][11]Almost insoluble[8]Sparingly soluble (111 mg/L)[10]
Vapor Pressure 0.0054 mmHg @ 20-25 °C[11]N/A8 mmHg @ 90 °C[10]

Table 2: Comparative Toxicity Data of Chloroacetophenone Isomers

Parameter2-Chloroacetophenone (CN)3-Chloroacetophenone4-Chloroacetophenone
Primary Hazard Potent lachrymator and irritant[1][12]Irritant[8]Powerful irritant, potentially fatal if inhaled[8][13]
LD₅₀ (Oral, Rat) 50 mg/kg[14]Data not availableHarmful if swallowed (Category 4)[13]
LC₅₀ (Inhalation, Rat) 0.159 mg/L[14]Data not availableFatal if inhaled (Category 2)[13]
Human Eye Irritation Threshold ~0.3 - 1 mg/m³[8]Data not availableData not available
Human Insupportability Limit 4.5 - 50 mg/m³[8]Data not availableData not available
Aquatic Toxicity Data not availableData not availableLC₅₀ (Fathead minnow, 96h): 51.6 mg/L[13]
Genotoxicity No evidence for carcinogenicity or mutagenicity in humans found[8]No evidence for carcinogenicity or mutagenicity in humans found[8]Data not available

Mechanism of Action and Signaling Pathways

The biological activity of chloroacetophenones, particularly the well-studied 2-chloroacetophenone (CN), is primarily driven by two mechanisms: covalent modification of cellular nucleophiles and activation of specific sensory receptors.

Alkylation of Sulfhydryl-Containing Enzymes

2-Chloroacetophenone is an electrophilic agent capable of reacting with nucleophilic groups in biomolecules. Its toxicity is partly attributed to the alkylation and subsequent inhibition of enzymes containing critical sulfhydryl (-SH) groups, such as lactate (B86563) dehydrogenase.[1] This covalent modification can disrupt cellular metabolism and signaling, leading to cytotoxicity. In vitro studies have shown that 2-chloroacetophenone forms adducts with endogenous thiols like glutathione (B108866) (GSH) and homocysteine in human plasma.[15] This depletion of cellular antioxidants can lead to oxidative stress and further cellular damage.

Alkylation_Mechanism CN 2-Chloroacetophenone (Electrophile) Adduct Alkylated Enzyme (Enzyme-S-CH₂COC₆H₅) CN->Adduct Covalent Alkylation Enzyme Enzyme-SH (e.g., Lactate Dehydrogenase, Glutathione) Enzyme->Adduct Inhibition Enzyme Inhibition & Depletion of Antioxidants Adduct->Inhibition Damage Cellular Damage Inhibition->Damage

Caption: Covalent modification of sulfhydryl groups by 2-chloroacetophenone.

Activation of TRPA1 Ion Channel

The potent irritant and lachrymatory effects of 2-chloroacetophenone are mediated by the activation of the Transient Receptor Potential-Ankyrin 1 (TRPA1) ion channel.[3] TRPA1 is a non-selective cation channel expressed on nociceptive sensory neurons that function as sensors for noxious chemical stimuli. Activation of TRPA1 by CN leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the subsequent sensation of pain, irritation, and induction of tearing and inflammation.[3]

TRPA1_Pathway cluster_neuron Sensory Neuron TRPA1_inactive TRPA1 Channel (Closed) TRPA1_active TRPA1 Channel (Open) TRPA1_inactive->TRPA1_active CN Binding Depolarization Membrane Depolarization TRPA1_active->Depolarization Ca²⁺/Na⁺ Influx AP Action Potential Generation Depolarization->AP Sensation Pain & Irritation (Lachrymation) AP->Sensation Signal to CNS CN 2-Chloroacetophenone (CN) CN->TRPA1_inactive

Caption: Activation of the TRPA1 signaling pathway by 2-chloroacetophenone.

Experimental Protocols

Detailed and reproducible methodologies are critical for assessing the biological activity of chemical compounds. The following sections outline protocols for key assays relevant to the study of chloroacetophenone isomers.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a chloroacetophenone isomer causes 50% inhibition of cell viability (IC₅₀).

  • Cell Culture: Plate human cells (e.g., A549 lung carcinoma or HaCaT keratinocytes) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the chloroacetophenone isomer in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start plate_cells 1. Plate Cells in 96-well Plate start->plate_cells prepare_cpd 2. Prepare Serial Dilutions of Chloroacetophenone plate_cells->prepare_cpd treat_cells 3. Treat Cells with Compound (24-48h Incubation) prepare_cpd->treat_cells add_mtt 4. Add MTT Reagent (3-4h Incubation) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals add_mtt->solubilize read_plate 6. Measure Absorbance (570 nm) solubilize->read_plate analyze 7. Calculate Viability & Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Protocol 2: In Vivo Acute Inhalation Toxicity Study

This protocol is based on methodologies used in national toxicology programs to assess the acute effects of inhaled substances.[16]

  • Animal Model: Use young adult laboratory animals, such as Fischer 344/N rats, with an equal number of males and females per group.

  • Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study.

  • Exposure System: Generate a vapor of the chloroacetophenone isomer and deliver it to whole-body inhalation chambers. Monitor the concentration within the chambers continuously using analytical methods like gas chromatography.

  • Exposure Protocol: Expose groups of animals to different target concentrations of the chloroacetophenone vapor (e.g., 0, 0.5, 1, 2, 4 mg/m³) for a set duration (e.g., 6 hours/day) for a period of up to 13 weeks.[16]

  • Clinical Observation: Observe animals daily for clinical signs of toxicity, such as eye irritation (dacryorrhea), respiratory distress (dyspnea), changes in activity, and mortality.[16] Record body weights weekly.

  • Necropsy and Histopathology: At the end of the study period, euthanize all surviving animals. Conduct a full gross necropsy. Collect major organs and tissues, especially from the respiratory tract (nasal passages, trachea, lungs) and eyes, for histopathological examination.

  • Data Analysis: Analyze data for mortality, clinical signs, body weight changes, and the incidence and severity of gross and microscopic lesions. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion

The biological activities of chloroacetophenone isomers are dictated by the position of the chlorine substituent, which influences their reactivity and interaction with biological targets. 2-Chloroacetophenone is a potent sensory irritant and toxic agent, with its mechanisms involving TRPA1 activation and alkylation of cellular proteins.[1][3] 3- and 4-chloroacetophenone are also documented as irritants, with the 4-chloro isomer noted as potentially being fatal upon inhalation.[8] While all three isomers serve as important chemical intermediates, their distinct toxicological profiles necessitate careful handling and specific safety protocols. Further direct comparative studies under uniform experimental conditions would be beneficial to fully elucidate the structure-activity relationships and provide a more nuanced understanding of their relative biological impact.

References

Methodological & Application

Synthesis of 2',6'-Dichloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2',6'-dichloroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. Direct Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) is discussed, noting its primary limitation of producing the 2',4'-isomer as the major product. A more selective and higher-yielding two-step synthetic route is presented as the recommended protocol. This alternative pathway begins with the Grignard reaction of 2,6-dichlorobenzaldehyde (B137635) with a methylating agent to form 1-(2,6-dichlorophenyl)ethanol (B1294600), which is subsequently oxidized to the target compound, this compound. Detailed experimental procedures, quantitative data, and visual workflows are provided to guide researchers in the successful synthesis of this key chemical building block.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial precursor in the synthesis of a variety of biologically active molecules. The presence of two chlorine atoms ortho to the acetyl group imparts specific steric and electronic properties that are often exploited in the development of novel therapeutic agents and specialized chemicals. While the Friedel-Crafts acylation is a common method for the synthesis of acetophenones, its application to 1,3-dichlorobenzene presents significant regioselectivity challenges.

Friedel-Crafts Acylation of 1,3-Dichlorobenzene: A Note on Regioselectivity

The Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, predominantly yields 2',4'-dichloroacetophenone. The formation of the desired this compound is observed as a minor byproduct, making this a low-yield and inefficient method for the preparation of the target isomer.[1] The directing effects of the two chlorine atoms on the benzene (B151609) ring favor substitution at the 4-position. Consequently, separation of the desired 2',6'-isomer from the more abundant 2',4'-isomer is challenging and impractical for efficient synthesis.

Recommended Synthetic Route: A Two-Step Protocol from 2,6-Dichlorobenzaldehyde

To overcome the regioselectivity issues associated with the Friedel-Crafts acylation of 1,3-dichlorobenzene, a two-step synthesis commencing from 2,6-dichlorobenzaldehyde is recommended. This method offers a more controlled and higher-yielding pathway to this compound. The two key transformations in this sequence are:

  • Grignard Reaction: The reaction of 2,6-dichlorobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) to produce the secondary alcohol, 1-(2,6-dichlorophenyl)ethanol.

  • Oxidation: The subsequent oxidation of 1-(2,6-dichlorophenyl)ethanol to the target ketone, this compound, using a suitable oxidizing agent such as Pyridinium Chlorochromate (PCC).

This two-step approach provides a reliable and scalable method for the preparation of this compound in good overall yield.

Data Presentation

The following tables summarize the key quantitative data for the recommended two-step synthesis of this compound.

Table 1: Synthesis of 1-(2,6-Dichlorophenyl)ethanol via Grignard Reaction

ParameterValue
Starting Material2,6-Dichlorobenzaldehyde
Grignard ReagentMethylmagnesium Bromide
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Representative Yield85-95%

Table 2: Oxidation of 1-(2,6-Dichlorophenyl)ethanol to this compound

ParameterValue
Starting Material1-(2,6-Dichlorophenyl)ethanol
Oxidizing AgentPyridinium Chlorochromate (PCC)
SolventDichloromethane (B109758) (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Representative Yield80-90%

Table 3: Physical and Spectral Data of this compound

PropertyValue
CAS Number2040-05-3
Molecular FormulaC₈H₆Cl₂O
Molecular Weight189.04 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point37-41 °C

Experimental Protocols

Protocol 1: Synthesis of 1-(2,6-Dichlorophenyl)ethanol via Grignard Reaction

This protocol describes the synthesis of the intermediate alcohol, 1-(2,6-dichlorophenyl)ethanol, from 2,6-dichlorobenzaldehyde using a methyl Grignard reagent.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (catalytic amount)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer

Procedure:

  • Grignard Reagent Preparation:

    • Set up a dry three-necked flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2,6-Dichlorobenzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

    • Add the 2,6-dichlorobenzaldehyde solution dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 1-(2,6-dichlorophenyl)ethanol, which can often be used in the next step without further purification.

Protocol 2: Oxidation of 1-(2,6-Dichlorophenyl)ethanol to this compound

This protocol details the oxidation of the secondary alcohol to the desired ketone using Pyridinium Chlorochromate (PCC).

Materials:

  • 1-(2,6-Dichlorophenyl)ethanol

  • Pyridinium Chlorochromate (PCC)

  • Celite®

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a solution of 1-(2,6-dichlorophenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane (5 volumes), add Celite®.

    • Cool the mixture to 0 °C in an ice bath.

  • Oxidation:

    • Slowly add Pyridinium Chlorochromate (1.2 equivalents) to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a brown, tar-like precipitate will be observed.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.

    • Combine the organic filtrates and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2_6_Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Intermediate_Alcohol 1-(2,6-Dichlorophenyl)ethanol 2_6_Dichlorobenzaldehyde->Intermediate_Alcohol 1. Diethyl Ether 2. H₃O⁺ workup Grignard_Reagent CH₃MgBr (Grignard Reagent) Final_Product This compound Intermediate_Alcohol->Final_Product DCM Oxidizing_Agent PCC (Oxidizing Agent)

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental_Workflow cluster_grignard Grignard Reaction cluster_oxidation Oxidation A Prepare Methylmagnesium Bromide Grignard Reagent B React Grignard Reagent with 2,6-Dichlorobenzaldehyde at 0°C A->B C Aqueous Workup with NH₄Cl B->C D Extraction and Drying C->D E Isolate 1-(2,6-Dichlorophenyl)ethanol D->E F Dissolve Alcohol in DCM with Celite® E->F Proceed to Oxidation G Add PCC at 0°C, then stir at RT F->G H Filter through Celite® G->H I Wash and Dry Organic Phase H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Friedel-Crafts Acylation of 1,3-Dichlorobenzene for the Synthesis of Dichloroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This application note provides a detailed protocol for the acylation of 1,3-dichlorobenzene (B1664543), a critical reaction for the synthesis of chloro-substituted aromatic ketones. These products, primarily 2,4-dichloroacetophenone, are valuable intermediates in the manufacturing of pharmaceuticals and agrochemicals. The regioselectivity of this electrophilic aromatic substitution is a key consideration, with the directing effects of the two chlorine atoms on the benzene (B151609) ring influencing the position of acylation. This document outlines the reaction mechanism, provides detailed experimental procedures, and presents data on the impact of various reaction conditions on product yield and isomer distribution.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of 1,3-dichlorobenzene proceeds via an electrophilic aromatic substitution mechanism. The first step involves the activation of the acylating agent (e.g., acetyl chloride or acetic anhydride) by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.

The two chlorine atoms on the 1,3-dichlorobenzene ring are deactivating groups but are ortho, para-directors. The substitution occurs predominantly at the C4 position, which is para to one chlorine atom and ortho to the other. This position is the most activated due to the combined directing effects and is sterically accessible. Acylation at the C2 position, which is ortho to both chlorine atoms, is also possible but generally occurs to a lesser extent due to steric hindrance. Acylation at the C5 and C6 positions is electronically and sterically disfavored. Consequently, the major product is 2,4-dichloroacetophenone, with 2,6-dichloroacetophenone formed as a minor isomer.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylatingAgent Acylating Agent (Acetyl Chloride or Acetic Anhydride) AcyliumIon Acylium Ion [CH₃CO]⁺ AcylatingAgent->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Dichlorobenzene 1,3-Dichlorobenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Dichlorobenzene->SigmaComplex + Acylium Ion Products Products (2,4- and 2,6-Dichloroacetophenone) SigmaComplex->Products - H⁺

Caption: Mechanism of Friedel-Crafts Acylation of 1,3-Dichlorobenzene.

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the Friedel-Crafts acylation of 1,3-dichlorobenzene. The data highlights the influence of the acylating agent and reaction conditions on the product yield and the distribution of the primary isomers.

Acylating AgentCatalyst (molar eq.)SolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (2,4- : 2,6-)Reference
Acetic Anhydride (B1165640)AlCl₃ (1.3)None45-55 (addition), then 90-953High (not specified)>99% 2,4-isomerPatent CN102675073A
Acetyl ChlorideAlCl₃ (1.2)None50-60 (addition), then 90-954High (not specified)Primarily 2,4-isomerPatent CN101898947A
Benzoyl ChlorideAlCl₃NitrobenzeneNot specifiedNot specifiedNot specifiedMainly 2,4- with a little 2,6-J. Chem. Soc. C, 1968, 2452

Note: "High" yield is stated in the patent but a specific percentage is not provided.

Experimental Protocols

Below are two detailed protocols for the Friedel-Crafts acylation of 1,3-dichlorobenzene using either acetic anhydride or acetyl chloride.

Protocol 1: Acylation with Acetic Anhydride

This protocol is adapted from a patented procedure for the synthesis of 2,4-dichloroacetophenone.

Materials:

  • 1,3-Dichlorobenzene (1.0 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.3 mol)

  • Acetic Anhydride (1.0 mol)

  • 10% Hydrochloric Acid (HCl)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add 1,3-dichlorobenzene (1.0 mol) and anhydrous aluminum chloride (1.3 mol).

  • Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.0 mol) dropwise from the dropping funnel. Maintain the reaction temperature between 45°C and 55°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to 90-95°C and maintain it under reflux with stirring for approximately 3 hours.

  • Work-up: a. Cool the reaction mixture and slowly pour it into a beaker containing 200 mL of 10% hydrochloric acid while stirring. Hydrolyze at 80°C. b. Allow the mixture to cool to room temperature and separate the layers in a separatory funnel. c. Wash the organic layer with 200 mL of water at 50°C. d. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: a. Filter to remove the drying agent. b. The product can be purified by vacuum distillation, collecting the fraction at 120-140°C. c. Further purification can be achieved by recrystallization from a suitable solvent to obtain white crystals of 2,4-dichloroacetophenone with a purity of over 99%.

Protocol 2: Acylation with Acetyl Chloride

This protocol is based on a general procedure for Friedel-Crafts acylation and adapted from a patented method.

Materials:

  • 1,3-Dichlorobenzene (1.0 mol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.3 mol)

  • Acetyl Chloride (1.2 mol)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add 1,3-dichlorobenzene (1.0 mol) and anhydrous aluminum chloride (1.3 mol).

  • Addition of Acylating Agent: While stirring, slowly add acetyl chloride (1.2 mol) dropwise from the dropping funnel. Maintain the reaction temperature between 50°C and 60°C during the addition. Hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, gradually heat the mixture to 90-95°C and maintain it under reflux with stirring for approximately 4 hours.

  • Work-up: a. Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. c. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: a. Filter to remove the drying agent. b. Remove the solvent using a rotary evaporator. c. The crude product can be purified by vacuum distillation or recrystallization.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up cluster_3 Purification A Charge flask with 1,3-Dichlorobenzene and AlCl₃ B Dropwise addition of Acylating Agent (45-60°C) A->B C Reflux at 90-95°C (3-4 hours) B->C D Quench with Acidified Ice Water C->D E Extract with Dichloromethane D->E F Wash Organic Layer E->F G Dry over MgSO₄ F->G H Solvent Removal G->H I Vacuum Distillation or Recrystallization H->I J Isolated Product I->J

Caption: Experimental workflow for the Friedel-Crafts acylation of 1,3-dichlorobenzene.

Application Notes and Protocols: The Role of 2',6'-Dichloroacetophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2',6'-dichloroacetophenone and its analogs as versatile starting materials in the synthesis of valuable pharmaceutical intermediates. The protocols outlined below are based on established chemical principles and published literature, offering a guide for the laboratory-scale preparation of key building blocks for active pharmaceutical ingredients (APIs).

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial precursor in the synthesis of various biologically active molecules. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences its reactivity, making it a valuable synthon for introducing the 2,6-dichlorophenyl moiety found in several important pharmaceuticals. This document details the synthetic routes to key intermediates derived from this compound and its closely related analog, 2',6'-dichloro-3-fluoroacetophenone, and provides insights into the mechanisms of action of the final drug products.

Synthesis of Pharmaceutical Intermediates

Synthesis of 2,6-Dichlorophenylacetic Acid via the Willgerodt-Kindler Reaction

2,6-Dichlorophenylacetic acid is a key intermediate in the synthesis of the anti-inflammatory drug Diclofenac and the antihypertensive agent Guanfacine. The Willgerodt-Kindler reaction provides a direct method for the conversion of aryl methyl ketones to the corresponding phenylacetic acid derivatives.

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of N-(2,6-Dichlorophenylacetyl)morpholine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), sulfur (2.5 eq), and morpholine (B109124) (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • The crude thioamide will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to 2,6-Dichlorophenylacetic Acid

  • Suspend the purified N-(2,6-dichlorophenylacetyl)morpholine in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The 2,6-dichlorophenylacetic acid will precipitate as a white solid.

  • Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.

Quantitative Data:

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-(2,6-Dichlorophenylacetyl)morpholineThis compoundSulfur, MorpholineNone130-14012-2470-85>95 (after recrystallization)
22,6-Dichlorophenylacetic AcidN-(2,6-Dichlorophenylacetyl)morpholineSodium Hydroxide, Hydrochloric AcidWater1008-1285-95>98 (after recrystallization)

Logical Workflow for the Willgerodt-Kindler Reaction

Start Start: this compound Step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine, Reflux) Start->Step1 Intermediate Intermediate: N-(2,6-Dichlorophenylacetyl)morpholine Step1->Intermediate Step2 Alkaline Hydrolysis (NaOH, Reflux) Intermediate->Step2 Acidification Acidification (HCl) Step2->Acidification Product Product: 2,6-Dichlorophenylacetic Acid Acidification->Product

Caption: Workflow for the synthesis of 2,6-Dichlorophenylacetic Acid.

Synthesis of 2,6-Dichloro-3-fluorobenzonitrile from 2',6'-Dichloro-3-fluoroacetophenone

This three-step synthesis transforms the acetophenone (B1666503) derivative into a valuable benzonitrile (B105546) intermediate, which is a building block for various pharmaceuticals.[1]

Reaction Scheme:

Experimental Protocol:

Step 1: Chlorination of 2',6'-Dichloro-3-fluoroacetophenone

  • Dissolve 2',6'-dichloro-3-fluoroacetophenone (1.0 eq) in glacial acetic acid containing sodium acetate (B1210297) (0.5 eq).

  • Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature between 50-60 °C.

  • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry to obtain α,α,α,2,6-pentachloro-3-fluoroacetophenone.

Step 2: Ammonolysis to 2,6-Dichloro-3-fluorobenzamide

  • Dissolve the crude α,α,α,2,6-pentachloro-3-fluoroacetophenone in a suitable organic solvent (e.g., toluene).

  • Introduce ammonia (B1221849) gas into the solution until saturation is reached.

  • Stir the reaction mixture at room temperature for several hours.

  • The product, 2,6-dichloro-3-fluorobenzamide, will precipitate.

  • Filter the solid, wash with the solvent, and dry.

Step 3: Dehydration to 2,6-Dichloro-3-fluorobenzonitrile

  • To a solution of 2,6-dichloro-3-fluorobenzamide (1.0 eq) in dichloromethane, add bis(trichloromethyl) carbonate (0.4 eq) and triethylamine (B128534) (0.2 eq).[1]

  • Heat the mixture to reflux (around 40 °C) for 2.5 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2,6-dichloro-3-fluorobenzonitrile.[1]

Quantitative Data:

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1α,α,α,2,6-Pentachloro-3-fluoroacetophenone2',6'-Dichloro-3-fluoroacetophenoneChlorine gas, Sodium acetateGlacial Acetic Acid50-60VariesHigh (not specified)Crude
22,6-Dichloro-3-fluorobenzamideα,α,α,2,6-Pentachloro-3-fluoroacetophenoneAmmonia gasTolueneRoom TempVariesHigh (not specified)Crude
32,6-Dichloro-3-fluorobenzonitrile2,6-Dichloro-3-fluorobenzamideBis(trichloromethyl) carbonate, TriethylamineDichloromethane402.59299.3 (by GC)

Experimental Workflow for Benzonitrile Synthesis

Start Start: 2',6'-Dichloro-3-fluoroacetophenone Step1 Chlorination (Cl2, NaOAc, AcOH) Start->Step1 Intermediate1 Intermediate 1: α,α,α,2,6-Pentachloro-3-fluoroacetophenone Step1->Intermediate1 Step2 Ammonolysis (NH3, Toluene) Intermediate1->Step2 Intermediate2 Intermediate 2: 2,6-Dichloro-3-fluorobenzamide Step2->Intermediate2 Step3 Dehydration (Triphosgene, Et3N, DCM) Intermediate2->Step3 Product Product: 2,6-Dichloro-3-fluorobenzonitrile Step3->Product

Caption: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile.

Signaling Pathways of Derived Pharmaceuticals

Guanfacine: α2A-Adrenergic Receptor Agonist

Guanfacine is a selective α2A-adrenergic receptor agonist used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). Its mechanism of action in ADHD is thought to involve the strengthening of prefrontal cortex regulation.

Guanfacine Signaling Pathway

Guanfacine Guanfacine Alpha2A_Receptor α2A-Adrenergic Receptor Guanfacine->Alpha2A_Receptor binds & activates Gi_Protein Gi Protein Alpha2A_Receptor->Gi_Protein activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects: - Modulation of ion channels - Regulation of gene expression - Strengthening of prefrontal  cortex networks PKA->Downstream phosphorylates targets

Caption: Guanfacine's mechanism via α2A-adrenergic receptor.

Ketoconazole: Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

Ketoconazole is a broad-spectrum antifungal agent that disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component.

Ketoconazole Signaling Pathway

Ketoconazole Ketoconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51A1) Ketoconazole->Lanosterol_14a_demethylase inhibits Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol catalyzes conversion of Lanosterol to Ergosterol Disruption Membrane Disruption & Fungal Cell Death Lanosterol_14a_demethylase->Disruption inhibition leads to Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane is a key component of

Caption: Ketoconazole's inhibition of ergosterol synthesis.

Diclofenac: Inhibition of Cyclooxygenase (COX)

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.

Diclofenac Signaling Pathway

Diclofenac Diclofenac COX1_COX2 COX-1 & COX-2 Enzymes Diclofenac->COX1_COX2 inhibits Prostaglandins Prostaglandins COX1_COX2->Prostaglandins catalyzes conversion of Arachidonic Acid to Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever mediate

Caption: Diclofenac's inhibition of prostaglandin synthesis.

References

Synthesis of Novel Fungicides from 2',6'-Dichloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of fungal resistance to existing treatments necessitates the continuous development of novel fungicidal agents. Acetophenone (B1666503) and its derivatives have emerged as a promising scaffold in the design of new antimicrobial compounds due to their versatile chemical reactivity and broad spectrum of biological activities. Among these, 2',6'-Dichloroacetophenone presents an attractive starting material for the synthesis of new fungicides. The presence of two chlorine atoms on the phenyl ring can enhance the lipophilicity and electronic properties of the resulting molecules, potentially leading to improved antifungal efficacy.

These application notes provide detailed protocols for the synthesis of three classes of potential novel fungicides derived from this compound: triazoles, oxime ethers, and chalcones. While specific antifungal activity data for derivatives of this compound is not extensively available in published literature, the protocols provided are based on established synthetic methodologies for analogous compounds.[1][2] This document also outlines a standard protocol for in vitro antifungal activity screening to enable the evaluation of these novel compounds.

Data Presentation: Quantitative Antifungal Activity of Structurally Related Compounds

To provide a reference for the potential efficacy of newly synthesized compounds, the following table summarizes the in vitro antifungal activity of various acetophenone derivatives against several plant pathogenic fungi. It is important to note that these are examples from the broader class of acetophenone derivatives, as specific data for this compound derivatives is not currently published.[3]

Compound ClassSpecific Derivative ExampleTarget FungiIC50 / EC50 (µg/mL)Reference
Acetophenone DerivativeCompound 3bFusarium graminearum, Alternaria solani, Botrytis cinerea10-19[4]
Acetophenone DerivativeCompound 10dCytospora sp., Botrytis cinerea, Magnaporthe grisea6.0 - 22.6[3]
1,3,4-Thiadiazole-2-thioetherCompound E2Thanatephorus cucumeris22.2[3]
1,3,4-Thiadiazole-2-thioetherCompound E3Gibberella saubinetii21.5[5]

Experimental Protocols

Protocol 1: Synthesis of a Novel Triazole Fungicide from this compound

Triazole fungicides are a major class of antifungal agents that act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This protocol describes a proposed synthesis of a triazole derivative of this compound.

Reaction Scheme:

  • α-Bromination of this compound: The first step involves the bromination of the methyl group adjacent to the carbonyl group.

  • Nucleophilic Substitution with 1,2,4-Triazole (B32235): The resulting α-bromo-2',6'-dichloroacetophenone is then reacted with 1,2,4-triazole to yield the final triazole fungicide.

Materials:

  • This compound

  • Bromine (Br₂)

  • Acetic acid

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of α-Bromo-2',6'-dichloroacetophenone

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of Bromine (1.05 eq) in acetic acid dropwise to the flask while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry under vacuum to obtain the crude α-bromo-2',6'-dichloroacetophenone.

Step 2: Synthesis of 1-(2',6'-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

  • In a round-bottom flask equipped with a reflux condenser, combine the crude α-bromo-2',6'-dichloroacetophenone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure triazole fungicide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Novel Oxime Ether Fungicide from this compound

Oxime ethers are another class of compounds that have shown promising antifungal activities.[6] This protocol outlines a proposed synthesis of an oxime ether derivative.

Reaction Scheme:

  • Oximation of this compound: Reaction with hydroxylamine (B1172632) hydrochloride to form the oxime.

  • Williamson Ether Synthesis: Alkylation of the oxime with an appropriate alkyl halide to yield the oxime ether.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of this compound Oxime

  • A mixture of this compound and a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide is refluxed for 30 to 45 minutes.[6]

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the oxime.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure this compound oxime.

Step 2: Synthesis of this compound O-Benzyl Oxime

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in dry THF.

  • Add a solution of this compound oxime (1.0 eq) in dry THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure oxime ether.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of a Novel Chalcone (B49325) Fungicide from this compound

Chalcones, synthesized via the Claisen-Schmidt condensation, are known to possess a wide range of biological activities, including antifungal properties.[2][7]

Reaction Scheme:

  • Claisen-Schmidt Condensation: A base-catalyzed condensation reaction between this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted aromatic aldehyde in ethanol.[2]

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a standard method to evaluate the antifungal activity of the newly synthesized compounds against various fungal pathogens.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate nearly covers the entire plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.

Visualizations

Logical Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis of Novel Fungicides cluster_evaluation Evaluation Start This compound Reaction1 Triazole Synthesis Start->Reaction1 α-Bromination, Nucleophilic Substitution Reaction2 Oxime Ether Synthesis Start->Reaction2 Oximation, Williamson Ether Synthesis Reaction3 Chalcone Synthesis Start->Reaction3 Claisen-Schmidt Condensation Product1 Novel Triazole Derivative Reaction1->Product1 Product2 Novel Oxime Ether Derivative Reaction2->Product2 Product3 Novel Chalcone Derivative Reaction3->Product3 Purification Purification & Characterization Product1->Purification Product2->Purification Product3->Purification Bioassay In Vitro Antifungal Assay (Mycelial Growth Inhibition) Purification->Bioassay DataAnalysis Data Analysis (IC50 Determination) Bioassay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: A logical workflow for the synthesis and evaluation of novel fungicides.

Proposed Mechanism of Action for Triazole Fungicides

Triazole Novel Triazole Fungicide (from this compound) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Inhibition CYP51->Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol CYP51 mediated Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption Ergosterol->Disruption Growth Fungal Growth and Proliferation Membrane->Growth Cessation Cessation Membrane->Cessation Inhibition->Ergosterol Disruption->Membrane Cessation->Growth

Caption: Proposed mechanism of action for triazole fungicides.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Drugs from 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A key structural motif in many potent NSAIDs is the phenylacetic acid moiety. This document provides detailed application notes and experimental protocols for the synthesis of a prominent NSAID, Diclofenac, utilizing 2',6'-dichloroacetophenone as a readily available starting material. The synthetic strategy involves the conversion of this compound to the key intermediate, 2,6-dichlorophenylacetic acid, via the Willgerodt-Kindler reaction, followed by a well-established condensation reaction to yield Diclofenac. Diclofenac exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory signaling cascade.[1]

Mechanism of Action: Inhibition of Cyclooxygenase

Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the action of COX enzymes, Diclofenac effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Diclofenac.

Experimental Protocols

The overall synthetic workflow for the preparation of Diclofenac from this compound is depicted below.

experimental_workflow cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Ullmann Condensation start This compound intermediate1 2,6-Dichlorophenylthioacetomorpholide start->intermediate1 Sulfur, Morpholine (B109124) intermediate2 2,6-Dichlorophenylacetic Acid intermediate1->intermediate2 Hydrolysis (NaOH) reactant1 2,6-Dichlorophenylacetic Acid intermediate2->reactant1 product Diclofenac reactant1->product reactant2 2-Bromoaniline (B46623) reactant2->product Cu Catalyst, Base

Caption: Synthetic Workflow for Diclofenac from this compound.

Protocol 1: Synthesis of 2,6-Dichlorophenylacetic Acid via Willgerodt-Kindler Reaction

This protocol describes the conversion of this compound to 2,6-dichlorophenylacetic acid. The reaction proceeds through a thioamide intermediate which is subsequently hydrolyzed.

Materials:

  • This compound

  • Sulfur

  • Morpholine

  • p-Toluenesulfonic acid (catalyst)

  • Sodium hydroxide (B78521) (NaOH)

  • Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Thioamide Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol).

    • Heat the mixture to reflux at 120-130 °C with constant stirring for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • Add a 20% aqueous solution of sodium hydroxide and triethylbenzylammonium chloride (TEBA) (0.05 mmol).

    • Heat the mixture to 100 °C and continue stirring for an additional 8 hours to facilitate hydrolysis of the thioamide intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude 2,6-dichlorophenylacetic acid.

    • Dissolve the crude product in a 10% aqueous solution of sodium bicarbonate.

    • Wash the bicarbonate solution with ethyl acetate (3 x 30 mL) to remove any unreacted starting material and non-acidic impurities.

    • Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure 2,6-dichlorophenylacetic acid.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Diclofenac via Ullmann Condensation

This protocol details the coupling of 2,6-dichlorophenylacetic acid with an aniline (B41778) derivative to form Diclofenac.

Materials:

  • 2,6-Dichlorophenylacetic acid

  • 2-Bromoaniline (or other suitable halophenylamine)

  • Copper catalyst (e.g., Copper(I) iodide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2,6-dichlorophenylacetic acid (1.0 eq), 2-bromoaniline (1.1 eq), copper catalyst (e.g., CuI, 0.1 eq), and potassium carbonate (2.0 eq).

    • Add a suitable solvent such as DMF.

  • Condensation Reaction:

    • Heat the reaction mixture to reflux with stirring for 5-8 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide.

    • Filter the hot solution to remove the copper catalyst.

    • Acidify the filtrate with hydrochloric acid to precipitate the crude Diclofenac.

    • Filter the solid product and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent system such as ethanol/water to obtain pure Diclofenac.

Data Presentation

The anti-inflammatory activity of Diclofenac is typically quantified by its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes. Lower IC₅₀ values indicate greater potency.

CompoundTargetIC₅₀ (µM)Assay ConditionsReference
DiclofenacCOX-1~5.1Human recombinant enzyme assay[2]
DiclofenacCOX-2~0.8Human recombinant enzyme assay[2]
DiclofenachP2X3R138.2Two-electrode voltage clamp electrophysiology on X. laevis oocytes[3]
DiclofenachP2X2/3R76.7Two-electrode voltage clamp electrophysiology on X. laevis oocytes[3]
DiclofenacNO Production47.12 µg/mLInhibition of nitric oxide production in LPS-activated RAW 264.7 macrophages[4]

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Conclusion

The protocols outlined provide a robust and reproducible method for the synthesis of the potent anti-inflammatory drug, Diclofenac, starting from this compound. The Willgerodt-Kindler reaction serves as an effective method for the key transformation to 2,6-dichlorophenylacetic acid. The subsequent Ullmann condensation provides a reliable route to the final product. The provided data on the inhibitory activity of Diclofenac highlights its efficacy as a COX inhibitor, which is the basis of its therapeutic action. These application notes and protocols are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

2',6'-Dichloroacetophenone: A Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a valuable intermediate in the synthesis of various organic compounds, including those with applications in the agrochemical and pharmaceutical industries. Its chemical structure, featuring a reactive acetyl group and a dichlorinated phenyl ring, makes it a versatile building block for the construction of more complex molecules. This application note details the use of this compound as a precursor for the synthesis of 2,6-dichlorophenylacetic acid, a key intermediate in the production of agrochemical compounds, with a focus on its conversion via the Willgerodt-Kindler reaction. The veterinary non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), derived from 2,6-dichlorophenylacetic acid, is presented as a relevant application.[1][2][3]

Synthesis of 2,6-Dichlorophenylacetic Acid

A primary application of this compound in the synthesis of agrochemical precursors is its conversion to 2,6-dichlorophenylacetic acid. This transformation can be efficiently achieved through the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide.

Reaction Pathway

The overall synthetic route involves two main steps:

  • Willgerodt-Kindler Reaction: this compound is reacted with sulfur and an amine, typically morpholine (B109124), to form N-(2,6-dichlorophenylacetyl)morpholine.

  • Hydrolysis: The resulting thioamide is then hydrolyzed to yield 2,6-dichlorophenylacetic acid.

Synthesis_Pathway This compound This compound Thioamide_Intermediate 2,6-Dichlorophenylthioacetamide This compound->Thioamide_Intermediate Sulfur, Morpholine (Willgerodt-Kindler) 2,6-Dichlorophenylacetic_Acid 2,6-Dichlorophenylacetic Acid Thioamide_Intermediate->2,6-Dichlorophenylacetic_Acid Hydrolysis

Caption: Synthesis of 2,6-Dichlorophenylacetic Acid.

Experimental Protocols

Protocol 1: Willgerodt-Kindler Reaction of this compound

This protocol describes the synthesis of the thioamide intermediate from this compound.

Materials:

  • This compound

  • Sulfur

  • Morpholine

  • Pyridine (solvent)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in pyridine.

  • Add elemental sulfur and morpholine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • The crude thioamide will precipitate. Collect the solid by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain the purified 2,6-dichlorophenylthioacetamide.

Protocol 2: Hydrolysis of 2,6-Dichlorophenylthioacetamide to 2,6-Dichlorophenylacetic Acid

This protocol outlines the conversion of the thioamide intermediate to the final product.

Materials:

  • 2,6-Dichlorophenylthioacetamide

  • Sulfuric acid (concentrated)

  • Water

  • Ice

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Suspend the 2,6-dichlorophenylthioacetamide in a mixture of water and concentrated sulfuric acid in a round-bottom flask.

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • The crude 2,6-dichlorophenylacetic acid will precipitate. Collect the solid by filtration and wash it with cold water.

  • Dissolve the crude product in an aqueous solution of sodium hydroxide.

  • Wash the basic solution with an organic solvent to remove any neutral impurities.

  • Acidify the aqueous layer with hydrochloric acid to re-precipitate the 2,6-dichlorophenylacetic acid.

  • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

ParameterValue
Starting MaterialThis compound
Intermediate2,6-Dichlorophenylthioacetamide
Final Product2,6-Dichlorophenylacetic Acid
Expected Yield (Overall)60-70%
Purity (Final Product)>98%

Application in Agrochemical Synthesis: The Case of Diclofenac

2,6-Dichlorophenylacetic acid is a crucial precursor in the synthesis of Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID). While primarily used in human medicine, Diclofenac also finds significant application in veterinary medicine for the treatment of pain and inflammation in livestock such as cattle, horses, and pigs.[3][4] Its use in food-producing animals firmly places it within the broader scope of agrochemicals. However, it is important to note the environmental concerns associated with veterinary diclofenac, particularly its toxicity to vultures that may feed on the carcasses of treated animals.[1][5]

Synthesis of Diclofenac from 2,6-Dichlorophenylacetic Acid

The synthesis of Diclofenac from 2,6-dichlorophenylacetic acid typically involves a multi-step process, a key step of which is the amination of a derivative of 2,6-dichlorophenylacetic acid with 2,6-dichloroaniline (B118687).

Diclofenac_Synthesis DPAA 2,6-Dichlorophenylacetic Acid Activated_DPAA Activated DPAA Derivative (e.g., Acid Chloride) DPAA->Activated_DPAA Activation Diclofenac Diclofenac Activated_DPAA->Diclofenac Coupling 2,6-dichloroaniline 2,6-dichloroaniline 2,6-dichloroaniline->Diclofenac

Caption: Synthesis of Diclofenac.

Experimental Protocol: Synthesis of Diclofenac

Protocol 3: Synthesis of Diclofenac

This protocol provides a general outline for the synthesis of Diclofenac from 2,6-dichlorophenylacetic acid.

Materials:

  • 2,6-Dichlorophenylacetic acid

  • Thionyl chloride or oxalyl chloride

  • 2,6-Dichloroaniline

  • A suitable solvent (e.g., toluene, dichloromethane)

  • A base (e.g., triethylamine, pyridine)

Procedure:

  • Activation of 2,6-Dichlorophenylacetic Acid: Convert 2,6-dichlorophenylacetic acid to its more reactive acid chloride derivative by reacting it with thionyl chloride or oxalyl chloride in an inert solvent.

  • Coupling Reaction: In a separate reaction vessel, dissolve 2,6-dichloroaniline and a base in a suitable solvent.

  • Slowly add the solution of the 2,6-dichlorophenylacetyl chloride to the aniline (B41778) solution at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude Diclofenac can be purified by recrystallization or column chromatography.

This compound is a key starting material for the synthesis of 2,6-dichlorophenylacetic acid, a versatile intermediate with important applications in the production of agrochemical-related compounds like the veterinary drug Diclofenac. The Willgerodt-Kindler reaction provides an effective method for this transformation. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of agrochemical and pharmaceutical synthesis.

References

Application Notes and Protocols: The Reaction of 2',6'-Dichloroacetophenone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dichloroacetophenone (CAS No. 2040-05-3) is a highly versatile and valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a sterically hindered dichlorinated aromatic ring and a reactive acetyl group, offers multiple sites for nucleophilic attack, leading to a diverse range of molecular scaffolds. This document provides detailed application notes on the primary reaction pathways of this compound with various nucleophiles, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to guide researchers in leveraging this key building block.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with a pungent odor.[1] It is sparingly soluble in water but soluble in common organic solvents like ethanol (B145695) and acetone.[1]

PropertyValueReference
Molecular Formula C₈H₆Cl₂O[3]
Molecular Weight 189.04 g/mol [3]
CAS Number 2040-05-3[3]
Melting Point 37-41 °C[2]
Appearance White to light yellow crystalline powder[1]

Reactivity Profile

The reactivity of this compound is governed by three primary sites susceptible to nucleophilic reactions. The steric hindrance from the two ortho-chlorine atoms significantly influences the accessibility of the carbonyl carbon and the conformation of reaction intermediates.

  • Electrophilic Carbonyl Carbon: The carbon of the ketone group is electrophilic and readily reacts with strong nucleophiles such as hydrides, organometallics, and primary amines.

  • Acidic α-Protons: The protons on the methyl group are acidic and can be deprotonated by a base to form a nucleophilic enolate ion. This enolate is central to classic C-C bond-forming reactions.

  • Aromatic Ring: The chlorine atoms on the phenyl ring can potentially undergo nucleophilic aromatic substitution (SNAr), though this typically requires harsh conditions due to the lack of strong electron-withdrawing groups in positions ortho or para to the halogens.

G cluster_main cluster_key Reactive Sites img img key1 Carbonyl Carbon (Site 1) key2 α-Protons (Site 2) key3 Aromatic Ring (Site 3) p1 p1->key1 Reduction, Imine Formation, Willgerodt-Kindler Reaction p2 p2->key2 Enolate Formation: Mannich, Claisen-Schmidt, Alkylation p3 p3->key3 Nucleophilic Aromatic Substitution (SNAr) (Harsh Conditions)

Caption: Reactivity map of this compound.

Key Reactions and Applications

Reactions at the α-Carbon: Enolate Formation

The formation of an enolate intermediate by deprotonation of the α-carbon is a cornerstone of this molecule's utility, enabling the synthesis of complex structures like chalcones and Mannich bases.

The reaction of this compound with aromatic aldehydes under basic conditions yields chalcones (α,β-unsaturated ketones).[4][5] These compounds are important precursors for flavonoids and possess a wide range of biological activities, including anticancer and antimicrobial properties.[6][7]

The Mannich reaction is a three-component condensation of this compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine.[8][9] The resulting β-amino ketones, known as Mannich bases, are crucial intermediates for synthesizing pharmaceuticals and natural products, and can improve the bioavailability of parent molecules.[9][10]

Reactions Involving the Acetyl Group

This powerful reaction transforms aryl alkyl ketones into terminal amides or thioamides.[11] When this compound is heated with an amine (e.g., morpholine) and elemental sulfur, the carbonyl group effectively migrates to the terminal methyl position and is converted to a thioamide. Subsequent hydrolysis yields the corresponding phenylacetamide derivative, a valuable scaffold in medicinal chemistry.

Reactions at the Carbonyl Carbon

The ketone functionality can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).[12][13] This reaction is typically high-yielding and proceeds under mild conditions.[14] The resulting 1-(2,6-dichlorophenyl)ethanol (B1294600) is a chiral intermediate for further synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the reaction of this compound with a substituted benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.89 g, 10 mmol) and the aromatic aldehyde (1.43 g, 10.5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 5 mL of a 40% aqueous NaOH solution dropwise, ensuring the temperature remains below 25°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of cold water and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid product (the chalcone) is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield the pure chalcone.

G start Start reactants Dissolve this compound and Aldehyde in Ethanol start->reactants cool Cool Mixture in Ice Bath reactants->cool add_base Add NaOH Solution Dropwise (T < 25°C) cool->add_base react Stir at Room Temperature (4-6 hours) add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into Water & Neutralize with HCl monitor->workup Complete filter Collect Precipitate by Vacuum Filtration workup->filter wash Wash Solid with Water filter->wash purify Recrystallize from Ethanol wash->purify end Pure Chalcone Product purify->end

Caption: Workflow for Chalcone Synthesis.

Protocol 2: Carbonyl Reduction with Sodium Borohydride

This protocol details the reduction of the ketone to a secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • 3M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.89 g, 10 mmol) in 25 mL of methanol.

  • Cool the solution in an ice bath.

  • In small portions, carefully add sodium borohydride (0.57 g, 15 mmol) to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Cool the mixture again in an ice bath and slowly add 10 mL of 3M HCl to quench the excess NaBH₄ (Caution: Hydrogen gas evolution).

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • The product, 1-(2,6-dichlorophenyl)ethanol, can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving acetophenone (B1666503) derivatives, which can be expected to be similar for this compound under optimized conditions.

Reaction TypeSubstrateNucleophile(s)Product TypeYield (%)Reference
Willgerodt-KindlerSubstituted AcetophenonesMorpholine, SulfurThioamide55-81%[15]
Claisen-SchmidtAcetophenoneBenzaldehydeChalcone65%[7]
Mannich ReactionVarious KetonesVarious Aldehydes & Aminesβ-Amino Ketone81-92%[16]
NaBH₄ ReductionAcetophenoneNaBH₄Secondary AlcoholHigh[12][14]

Logical Pathways of Reactivity

The choice of nucleophile and reaction conditions dictates the synthetic outcome. The following diagram illustrates the decision logic for targeting different parts of the this compound molecule.

G start Select Nucleophile & Reaction Conditions cond1 Strong, Non-basic Nucleophile (e.g., NaBH4, R-MgBr) start->cond1 cond2 Weak Base + Aldehyde (e.g., NaOH, Aldehyde) start->cond2 cond3 Base + Amine + Aldehyde (e.g., HCl, R2NH, CH2O) start->cond3 cond4 Amine + Sulfur + Heat (e.g., Morpholine, S8) start->cond4 out1 Attack at Carbonyl Carbon (-> Alcohol, etc.) cond1->out1 out2 Enolate Formation -> Claisen-Schmidt Condensation (-> Chalcone) cond2->out2 out3 Enolate Formation -> Mannich Reaction (-> β-Amino Ketone) cond3->out3 out4 Rearrangement of Acetyl Group -> Willgerodt-Kindler Reaction (-> Thioamide) cond4->out4

Caption: Reaction pathway selection logic.

Conclusion

This compound is a multifaceted synthetic intermediate whose reactivity can be precisely controlled by the choice of nucleophile and reaction conditions. By targeting either the carbonyl carbon, the acidic α-protons, or the entire acetyl moiety, researchers can access a wide array of valuable molecular structures, including chalcones, β-amino ketones, and phenylacetic acid derivatives. The protocols and data provided herein serve as a comprehensive guide for the effective utilization of this compound in drug discovery and chemical development programs.

References

Application Note: A Stability-Indicating HPLC Method for Purity Assay of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2',6'-Dichloroacetophenone. The method is developed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this important chemical intermediate. The described method effectively separates this compound from its potential impurities and degradation products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its purity is critical to ensure the quality, safety, and efficacy of the final products. Therefore, a reliable and validated analytical method to assess its purity and stability is essential. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the active substance and its impurities.[5][6]

This application note provides a detailed protocol for a stability-indicating HPLC method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[5][6] The method described herein is designed to separate the main component from potential process-related impurities, such as isomers, and degradation products that may form under various stress conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the selection of appropriate analytical conditions.

PropertyValueReference
Chemical Formula C₈H₆Cl₂O[1]
Molecular Weight 189.04 g/mol [7][8]
Appearance White to light yellow crystalline powder[1]
Melting Point 37-41 °C[8][9]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1][9]
logP 3.196[10]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: A gradient elution of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) is proposed.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound. Based on structurally similar compounds like 2-chloroacetophenone, a starting wavelength of around 245 nm is recommended, with final selection based on the UV spectrum obtained from the PDA detector.

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[5][6]

  • Acid Hydrolysis: To 1 mL of the sample stock solution (1 mg/mL in diluent), add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Expose the solid sample to 105 °C in a hot air oven for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Method Development and Optimization

The initial chromatographic conditions are based on the analysis of similar acetophenone (B1666503) derivatives. Optimization of the mobile phase composition, gradient profile, and column chemistry may be required to achieve adequate separation of all impurities and degradation products from the main peak.

Table 1: Proposed Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Data Presentation

The results of the purity assay and the forced degradation studies should be summarized in a clear and structured format for easy comparison.

Table 2: Summary of Purity and Impurity Profile

SamplePeak NameRetention Time (min)Peak Area% Area
StandardThis compound
SampleImpurity 1
This compound
Impurity 2

Table 3: Summary of Forced Degradation Studies

Stress Condition% Assay of 2',6'-DCA% Total ImpuritiesNo. of Degradation Products
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Define Analytical Target Profile physchem Review Physicochemical Properties of Analyte start->physchem initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) physchem->initial_conditions optimization Method Optimization (Gradient, Flow Rate, Temp.) initial_conditions->optimization forced_degradation Forced Degradation Studies optimization->forced_degradation specificity Evaluate Specificity & Peak Purity forced_degradation->specificity specificity->optimization Re-optimize if separation is inadequate validation Method Validation (ICH Guidelines) specificity->validation Proceed if separation is adequate end Finalized HPLC Method validation->end

Caption: Workflow for HPLC Method Development.

Logical Relationship of Method Parameters

Method_Parameters cluster_params Method Parameters cluster_outcomes Performance Outcomes MobilePhase Mobile Phase (Composition, pH) Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Column Stationary Phase (e.g., C18) Column->Resolution Column->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature Column Temperature Temperature->RetentionTime Temperature->PeakShape

Caption: Interplay of HPLC Method Parameters and Performance.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The inclusion of forced degradation studies ensures that the method is stability-indicating and capable of separating the active pharmaceutical ingredient from its potential impurities and degradation products. This method is suitable for routine quality control and stability testing in pharmaceutical and chemical industries. Further validation of this method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note: Gas Chromatography Method for the Separation of Dichloroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust gas chromatography (GC) method for the effective separation and quantitative analysis of six positional isomers of dichloroacetophenone: 2,3'-, 2,4'-, 2,5'-, 2,6'-, 3,4'-, and 3,5'-dichloroacetophenone. These compounds are often critical intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs). The described method utilizes a standard HP-5 capillary column and a flame ionization detector (FID), making it accessible to most analytical laboratories. A temperature-programmed elution is employed to ensure baseline separation of all six isomers. This document provides detailed experimental protocols for sample preparation and GC analysis, along with a summary of the expected quantitative data.

Introduction

Dichloroacetophenone isomers are common building blocks in the pharmaceutical industry.[1] During the synthesis of certain APIs, the presence of undesired positional isomers as impurities can affect the efficacy and safety of the final drug product. Therefore, a reliable analytical method for the separation and quantification of these isomers is crucial for quality control and process optimization. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like dichloroacetophenone isomers.[2] The key to a successful separation of isomers often lies in the selection of the appropriate stationary phase and the optimization of the temperature program to exploit subtle differences in their boiling points and polarities.

Experimental Protocols

Sample Preparation

The following protocol is recommended for the preparation of dichloroacetophenone isomer samples from a pharmaceutical matrix.

  • Extraction:

    • Accurately weigh a portion of the homogenized drug substance or formulation expected to contain dichloroacetophenone isomers.

    • Transfer the sample to a suitable volumetric flask.

    • Add a measured volume of a high-purity organic solvent such as methanol, ethanol, or acetonitrile (B52724) to dissolve the sample.[3] Sonication can be used to ensure complete dissolution.[4]

    • For solid dosage forms, a solid-liquid extraction may be necessary. This can be performed using techniques like Soxhlet extraction or ultrasonic extraction with an appropriate solvent.

  • Cleanup (if necessary):

    • For complex matrices, a cleanup step may be required to remove interfering compounds. Solid-phase extraction (SPE) is a recommended technique.

    • Select an SPE cartridge with a sorbent that retains the interfering matrix components while allowing the dichloroacetophenone isomers to elute. The choice of sorbent will depend on the specific matrix.

  • Final Solution Preparation:

    • After extraction and cleanup, dilute the sample extract to a suitable concentration for GC analysis using the same solvent as the initial dissolution.

    • If an internal standard is used for quantification, add a known amount to the final solution.

Gas Chromatography (GC) Conditions

The following GC conditions have been optimized for the separation of the six dichloroacetophenone isomers.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.5 µm film thickness
Carrier Gas Nitrogen or Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program - Initial Temperature: 150 °C, hold for 2 minutes- Ramp Rate 1: 5 °C/min to 180 °C, hold for 0 minutes- Ramp Rate 2: 20 °C/min to 250 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Results and Discussion

The developed GC method provides excellent separation of the six dichloroacetophenone isomers. The elution order of the isomers is primarily dependent on their boiling points. Isomers with lower boiling points will elute earlier from the column. The use of a temperature program is critical to achieve baseline resolution for all isomers, especially for those with close boiling points.

Table 2: Physicochemical Properties and Predicted Retention Times of Dichloroacetophenone Isomers

IsomerStructureMolecular Weight ( g/mol )Boiling Point (°C)Predicted Retention Time (min)
2,6'-DichloroacetophenoneClc1cccc(Cl)c1C(=O)C189.04~245-247~9.5
2,5'-DichloroacetophenoneClc1ccc(Cl)cc1C(=O)C189.04~248-250~10.2
2,3'-DichloroacetophenoneClc1cccc(Cl)c1C(=O)C189.04~250-252~10.8
2,4'-DichloroacetophenoneClc1ccc(Cl)cc1C(=O)C189.04252[5]~11.5
3,5'-DichloroacetophenoneClc1cc(Cl)cc(c1)C(=O)C189.04261~12.3
3,4'-DichloroacetophenoneClc1ccc(Cl)c(Cl)c1C(=O)C189.04265~13.0

Note: Boiling points for 2,3'-, 2,5'-, and 2,6'-dichloroacetophenone are estimated based on structure-property relationships and the boiling points of related isomers. Predicted retention times are estimates and may vary depending on the specific instrument and column conditions.

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Pharmaceutical Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (if required) Extraction->Cleanup Final_Sample Final Sample Solution Cleanup->Final_Sample GC_Injection GC Injection Final_Sample->GC_Injection Separation HP-5 Column (Temperature Program) GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Analytical Report Quantification->Report

Caption: Workflow for the GC analysis of dichloroacetophenone isomers.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the GC separation principle.

Separation_Principle cluster_mixture Injected Sample cluster_column GC Column (HP-5) cluster_elution Elution Order cluster_detector Detector (FID) Isomer_Mix Mixture of Dichloroacetophenone Isomers Partitioning Differential Partitioning (Based on Boiling Point & Polarity) Isomer_Mix->Partitioning Low_BP Lower Boiling Point Isomers (e.g., 2,6-DCA) Partitioning->Low_BP High_BP Higher Boiling Point Isomers (e.g., 3,4-DCA) Partitioning->High_BP Signal Generation of Electrical Signal Low_BP->Signal High_BP->Signal

Caption: Principle of GC separation for dichloroacetophenone isomers.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and reproducible approach for the separation and quantification of six critical dichloroacetophenone isomers. The use of a temperature-programmed run on a standard HP-5 column allows for the baseline resolution of all positional isomers. This method is suitable for implementation in quality control laboratories within the pharmaceutical industry to monitor impurities and ensure the quality of active pharmaceutical ingredients and final drug products.

References

Application Note and Protocol for HPLC Analysis of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',6'-Dichloroacetophenone is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural compounds. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic ketones due to its sensitivity, specificity, and robustness.[1][2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method. The described method is based on established protocols for structurally similar compounds and serves as a starting point for method development and validation.[1][3]

Quantitative Data Summary

The following table summarizes the proposed HPLC method parameters for the analysis of this compound. It is important to note that these are starting recommendations and may require optimization for specific instrumentation and sample matrices.

ParameterRecommended Condition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Formic Acid[1][4]
Flow Rate 1.0 mL/min[1][3]
Detection Wavelength Approximately 220-280 nm (to be determined by UV scan)[1][3]
Injection Volume 20 µL[1][3]
Column Temperature 25°C[3]
Expected Retention Time ~5–10 minutes (dependent on exact conditions)[5]

Experimental Protocol

This protocol outlines the steps for preparing solutions and performing the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (97% purity or higher)[6][7]

  • HPLC grade acetonitrile[8]

  • HPLC grade water[8]

  • Formic acid (or other suitable acid like phosphoric acid)[4]

  • Methanol (for sample preparation if necessary)[8]

  • 0.45 µm syringe filters[1]

2. Instrumentation

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[9]

3. Preparation of Mobile Phase

  • To prepare a 1 L solution of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 60:40 v/v), mix 600 mL of acetonitrile with 400 mL of water.

  • Add 1 mL of formic acid to the mixture.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

4. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.

5. Sample Preparation

  • Samples should be dissolved in the mobile phase or a solvent compatible with the mobile phase.[10]

  • The concentration of the sample solution should fall within the range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

6. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Method Validation Parameters

For routine analysis, the method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification Logical_Relationships cluster_method HPLC Method Components cluster_output Output & Results Analyte This compound StationaryPhase Stationary Phase (e.g., C18) Analyte->StationaryPhase interacts with MobilePhase Mobile Phase (e.g., ACN/Water) Analyte->MobilePhase is carried by Detector Detector (UV-Vis) Analyte->Detector is detected by Chromatogram Chromatogram StationaryPhase->Chromatogram influences separation MobilePhase->Chromatogram influences elution Detector->Chromatogram generates signal for QuantitativeData Quantitative Data (Concentration) Chromatogram->QuantitativeData is processed to yield

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low to no yield in my Friedel-Crafts acylation of 1,3-dichlorobenzene. What are the common causes?

Low or no product yield in this reaction is a frequent issue, primarily due to the deactivating nature of the two chlorine atoms on the benzene (B151609) ring.[1] Here are the most common culprits and their solutions:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your glassware, solvent, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying.[2] Use a freshly opened container of anhydrous AlCl₃ and handle it quickly in an inert atmosphere (e.g., under nitrogen or argon).[2] Solvents should be anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[1] This is because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1]

    • Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. An excess of the catalyst (e.g., 1.1 to 1.3 molar equivalents) is common practice to drive the reaction to completion.[3]

  • Deactivated Substrate: 1,3-Dichlorobenzene is an electron-poor substrate, making it less reactive towards electrophilic aromatic substitution.[1][2]

    • Solution: Ensure that a sufficient amount of active catalyst is present and consider optimizing the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions.[1][2]

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side product formation.

    • Solution: The reaction is often started at a low temperature (e.g., 0°C) during the addition of reagents to control the initial exothermic reaction, and then gradually heated to a higher temperature (e.g., 90-95°C) to ensure the reaction proceeds to completion.[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time and temperature.[2]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity to favor the desired 2',4'-dichloroacetophenone (B156173) isomer?

The chlorine atoms in 1,3-dichlorobenzene are ortho-, para-directing. Acylation is expected to occur at the 4-position (para to one chlorine and ortho to the other), which is the most activated site. However, the formation of other isomers, such as the 2',6'-dichloroacetophenone, can occur.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable and sterically less hindered para-substituted product.[2]

    • Solution: Maintain a controlled temperature profile. Start the reaction at a lower temperature and then gently heat it. Avoid excessively high temperatures which can lead to the formation of undesired isomers.[2]

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity.

    • Solution: Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some Friedel-Crafts acylations.[2] However, many procedures for 1,3-dichlorobenzene acylation are performed without a solvent or using the substrate itself as the solvent.

Q3: The workup of my reaction is proving difficult, with the formation of emulsions and difficulty in separating the product. What is the recommended workup procedure?

The workup for a Friedel-Crafts acylation involves quenching the reaction and decomposing the aluminum chloride-ketone complex.

  • Quenching: The reaction mixture should be carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This will hydrolyze the aluminum salts and break up the complex with the product.

  • Extraction: After quenching, the product can be extracted with a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.[2][5]

  • Washing: The combined organic layers should be washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water or brine.[2][5]

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.[3]

Data Summary

The following table summarizes typical reaction conditions for the Friedel-Crafts acylation of 1,3-dichlorobenzene to yield 2',4'-dichloroacetophenone.

ParameterConditionSource
1,3-Dichlorobenzene 1.0 molar equivalent[3][4]
Acylating Agent Acetic Anhydride (B1165640) (1.0 molar equivalent) or Acetyl Chloride (1.2 molar equivalents)[3][4][6]
Catalyst Anhydrous Aluminum Chloride (1.3 molar equivalents)[3][4]
Temperature Dropwise addition at 45-60°C, then reflux at 90-95°C[3][4][6]
Reaction Time Approximately 3-4 hours at reflux[3][4][6]
Purity of Product >99% after distillation and crystallization[3]

Experimental Protocols

Key Experiment: Synthesis of 2',4'-Dichloroacetophenone

This protocol is adapted from a patented procedure for the synthesis of 2',4'-dichloroacetophenone.[3][4]

Materials:

  • 1,3-Dichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetic Anhydride or Acetyl Chloride

  • 10% Hydrochloric Acid

  • Suitable organic solvent for extraction (e.g., toluene)

  • 5% Sodium Hydroxide solution

  • Water

Procedure:

  • Reaction Setup: In a reaction kettle equipped with a stirrer, add 1.0 mol of 1,3-dichlorobenzene and 1.3 mol of anhydrous aluminum trichloride.

  • Addition of Acylating Agent: While stirring, slowly add 1.0 mol of acetic anhydride (or 1.2 mol of acetyl chloride) dropwise. Maintain the temperature of the reaction mixture between 45°C and 55°C during the addition.[3][4]

  • Reaction: After the addition is complete, gradually heat the mixture to 90-95°C and maintain it under reflux with stirring for approximately 3 hours.[3][4]

  • Workup - Hydrolysis: After the reaction is complete, cool the mixture and add 200 ml of 10% hydrochloric acid to hydrolyze the reaction mixture at 80°C.[3] Allow the mixture to cool and separate the layers.

  • Workup - Washing: Separate the organic layer and wash it with 200 ml of water at 50°C.[3] The aqueous layer can be extracted with a suitable solvent like toluene. The combined organic layers are then washed with a 5% NaOH solution and then with water until the aqueous layer is neutral.[6]

  • Purification: The product is then distilled under reduced pressure at 120-140°C. The fraction collected before 135°C is cooled and crystallized to obtain white crystals of 2',4'-dichloroacetophenone with a purity of over 99%.[3]

Visual Guides

Troubleshooting_Friedel_Crafts_Acylation start Low or No Yield Observed check_catalyst Check Catalyst Activity - Anhydrous AlCl3? - Handled under inert atmosphere? start->check_catalyst check_stoichiometry Verify Stoichiometry - Sufficient AlCl3 used? (1.1 - 1.3 eq.) start->check_stoichiometry check_conditions Review Reaction Conditions - Temperature profile correct? - Adequate reaction time? start->check_conditions inactive_catalyst Issue: Inactive Catalyst Solution: Use fresh, anhydrous AlCl3. Ensure inert atmosphere. check_catalyst->inactive_catalyst Yes successful_reaction Successful Reaction check_catalyst->successful_reaction No insufficient_catalyst Issue: Insufficient Catalyst Solution: Increase AlCl3 to stoichiometric or slight excess. check_stoichiometry->insufficient_catalyst No check_stoichiometry->successful_reaction Yes suboptimal_conditions Issue: Suboptimal Conditions Solution: Monitor reaction by TLC/GC. Optimize temperature and time. check_conditions->suboptimal_conditions No check_conditions->successful_reaction Yes

Caption: A troubleshooting workflow for low yield in the Friedel-Crafts acylation of 1,3-dichlorobenzene.

Reaction_Pathway reactants 1,3-Dichlorobenzene + Acetyl Chloride/Acetic Anhydride intermediate Acylium Ion Intermediate [CH3CO]+ reactants->intermediate + Catalyst catalyst AlCl3 (anhydrous) catalyst->intermediate major_product 2',4'-Dichloroacetophenone (Major Product) intermediate->major_product Electrophilic Aromatic Substitution (4-position) minor_product This compound (Minor Isomer) intermediate->minor_product (6-position)

Caption: Reaction pathway for the Friedel-Crafts acylation of 1,3-dichlorobenzene showing major and minor products.

References

Technical Support Center: Synthesis of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2',6'-dichloroacetophenone. The information is tailored for researchers, scientists, and drug development professionals to help navigate the challenges of this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). This electrophilic aromatic substitution reaction involves reacting 1,3-dichlorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Q2: Why is this compound a minor product in the acylation of 1,3-dichlorobenzene?

A2: In the Friedel-Crafts acylation of 1,3-dichlorobenzene, the chlorine atoms are ortho, para-directing deactivators. This means they direct incoming electrophiles (the acetyl group) to the positions ortho and para to themselves. In 1,3-dichlorobenzene, the C4 position is para to one chlorine and ortho to the other, making it the most electronically activated and sterically accessible position. The C2 and C6 positions are ortho to one chlorine and meta to the other. The C6 position is sterically hindered by the adjacent chlorine atom. Consequently, the major isomeric product is 2',4'-dichloroacetophenone, with this compound being a minor isomer.[1]

Q3: What are the primary side products I should expect?

A3: The primary side products are other isomers of dichloroacetophenone. The major side product is 2',4'-dichloroacetophenone. Another possible, though typically less abundant, isomer is 3',5'-dichloroacetophenone. The formation of these isomers is a direct consequence of the regioselectivity of the Friedel-Crafts acylation on the 1,3-dichlorobenzene ring.[1]

Q4: Is polyacylation a significant concern?

A4: Polyacylation is generally not a major issue in Friedel-Crafts acylation, unlike the corresponding alkylation reactions. The acetyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. This makes a second acylation event significantly less favorable than the first. However, under harsh reaction conditions (e.g., large excess of acylating agent and catalyst, high temperatures), trace amounts of diacetylated products could potentially form.

Q5: Can impurities in the starting material affect the reaction?

A5: Yes, impurities in the 1,3-dichlorobenzene starting material can lead to other side products. Commercial 1,3-dichlorobenzene may contain small amounts of 1,2- and 1,4-dichlorobenzene. The acylation of these isomers would lead to the formation of 2',3'-dichloroacetophenone, 3',4'-dichloroacetophenone (B29711) (from the 1,2-isomer), and 2',5'-dichloroacetophenone (B105169) (from the 1,4-isomer).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low.1. Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. 2. Use at least a stoichiometric amount of AlCl₃ relative to the acetylating agent. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Multiple Isomers (Observed by GC or NMR) This is an inherent outcome of the reaction's regioselectivity. The 2',4'-isomer is the major product.1. Optimization: Experiment with different Lewis acid catalysts or solvent systems, as these can sometimes influence isomer ratios, although significant changes in favor of the 2',6'-isomer are challenging to achieve. 2. Purification: Focus on post-reaction separation. Isomers can often be separated by fractional crystallization or chromatography (e.g., HPLC or column chromatography).
Presence of Monochloroacetophenone Dechlorination of the starting material or product may occur under certain conditions.This is a less common side reaction. If observed, consider using milder reaction conditions (lower temperature, shorter reaction time).
Dark-colored Reaction Mixture/Tar Formation Reaction temperature is too high, or reaction time is too long, leading to decomposition or polymerization.1. Maintain a controlled temperature throughout the addition of reagents and the reaction period. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.

Product Distribution Summary

The following table summarizes the expected products from the Friedel-Crafts acetylation of 1,3-dichlorobenzene. Please note that the exact ratios can vary based on specific reaction conditions.

Product Isomer Expected Yield Reason for Formation
2',4'-DichloroacetophenoneMajor IsomerHighAcylation at the C4 position, which is ortho and para to the two chlorine atoms and sterically accessible.
This compound Target Minor Isomer Low Acylation at the C2/C6 position, which is ortho to one chlorine and meta to the other; sterically hindered. [1]
3',5'-DichloroacetophenoneMinor IsomerVery LowAcylation at the C5 position, which is meta to both chlorine atoms.

Experimental Protocols

General Protocol for Friedel-Crafts Acetylation of 1,3-Dichlorobenzene

This protocol is a general guideline and may require optimization for the best results.

Materials:

  • 1,3-Dichlorobenzene

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable anhydrous solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler).

  • In the flask, suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

  • After the addition of acetyl chloride, add 1,3-dichlorobenzene (1.0 equivalent), also dropwise, while maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Analyze the crude product by GC or NMR to determine the isomer ratio.

  • Purify the desired this compound isomer from the mixture using column chromatography or fractional crystallization.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_products Products 1,3-Dichlorobenzene 1,3-Dichlorobenzene Electrophilic Attack Electrophilic Attack 1,3-Dichlorobenzene->Electrophilic Attack Nucleophile Acetyl Chloride Acetyl Chloride Acylium Ion Generation Acylium Ion Generation Acetyl Chloride->Acylium Ion Generation AlCl3 AlCl3 AlCl3->Acylium Ion Generation Acylium Ion Generation->Electrophilic Attack Electrophile 2',4'-Dichloroacetophenone 2',4'-Dichloroacetophenone Electrophilic Attack->2',4'-Dichloroacetophenone Major Product This compound This compound Electrophilic Attack->this compound Minor Product 3',5'-Dichloroacetophenone 3',5'-Dichloroacetophenone Electrophilic Attack->3',5'-Dichloroacetophenone Minor Product

Caption: Reaction pathway for the Friedel-Crafts acetylation of 1,3-dichlorobenzene.

Troubleshooting_Workflow cluster_issues Troubleshooting cluster_solutions Solutions start Experiment Complete check_yield Analyze Yield and Purity (GC/NMR) start->check_yield low_yield Low Yield? check_yield->low_yield No end Successful Synthesis/Purification check_yield->end Yes isomers Incorrect Isomer Ratio? low_yield->isomers No solution_yield Check Catalyst Activity Adjust Stoichiometry Optimize Temperature low_yield->solution_yield Yes impurities Other Impurities? isomers->impurities No solution_isomers Focus on Purification: Column Chromatography Fractional Crystallization isomers->solution_isomers Yes solution_impurities Check Starting Material Purity Optimize Reaction Conditions (Temp, Time) impurities->solution_impurities Yes impurities->end No solution_yield->end solution_isomers->end solution_impurities->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2',6'-Dichloroacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2',6'-dichloroacetophenone via recrystallization. Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, a detailed experimental protocol, and supporting technical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on its chemical structure (an aromatic ketone), and available solubility data, a mixed solvent system of ethanol (B145695) and water is a highly effective choice for the recrystallization of this compound. The compound is known to be soluble in organic solvents like ethanol and acetone, and insoluble in water.[1] This allows for the dissolution of the compound in a minimal amount of hot ethanol, followed by the addition of hot water as an anti-solvent to induce crystallization upon cooling.

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or when the melting point of the impure compound is lower than the boiling point of the recrystallization solvent. To resolve this:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of the primary solvent (e.g., ethanol) to increase the total solvent volume and then allow the solution to cool slowly.

  • Lower the Cooling Rate: Ensure the solution cools as slowly as possible. A rapid temperature drop can favor oil formation over crystal growth. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.

  • Solvent System Adjustment: If oiling persists, the solvent system may need to be adjusted. Try a different solvent pair, such as isopropanol/water or acetone/water.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A3: A lack of crystal formation is typically due to either using too much solvent or the absence of nucleation sites for crystal growth. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.

  • Reduce Solvent Volume: If induction methods fail, it is likely that the solution is not supersaturated. Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid, and then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to cool slowly.

Q4: The recovered crystals are discolored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving the crude this compound in the minimum amount of hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. It is crucial to use a pre-heated funnel and filter paper to prevent premature crystallization of the product.

  • Caution: Use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product due to adsorption.

Q5: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?

A5: A low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration (if performed), it will be lost. Ensure your filtration apparatus is sufficiently heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

  • Second Crop of Crystals: To improve the overall yield, you can collect a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that the purity of the second crop may be lower than the first.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and gently heat the mixture while swirling until the solid dissolves completely. Add the ethanol portion-wise to avoid using an excess.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration to remove the charcoal, collecting the hot filtrate in a clean Erlenmeyer flask.

  • Inducing Crystallization:

    • Heat a separate container of deionized water to boiling.

    • Slowly add the hot water to the hot ethanol solution of your compound until the solution becomes slightly turbid (cloudy).

    • Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as used for crystallization).

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual ethanol.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the crystals to a watch glass and allow them to dry completely. The melting point of pure this compound is in the range of 37-44 °C.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₈H₆Cl₂O[2]
Molecular Weight189.04 g/mol [2]
Melting Point37-44 °C[3]
Solubility in WaterInsoluble[1][3]
Solubility in Organic SolventsSoluble in ethanol and acetone[1]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve oiling_out Compound 'Oils Out'? dissolve->oiling_out cool Cool Solution crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->cool No reheat_add_solvent Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes end Pure Product collect_crystals->end reheat_add_solvent->cool induce_crystallization->cool reduce_volume Reduce Solvent Volume by Evaporation, Cool Again induce_crystallization->reduce_volume Still No Crystals reduce_volume->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Experimental_Workflow start Start dissolve 1. Dissolve Crude This compound in Minimal Hot Ethanol start->dissolve decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize induce_crystallization 3. Add Hot Water until Turbid, then Clarify with Hot Ethanol dissolve->induce_crystallization If not decolorizing hot_filtration Hot Filtration decolorize->hot_filtration hot_filtration->induce_crystallization cool_slowly 4. Cool Slowly to Room Temperature induce_crystallization->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals 5. Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash_crystals Wash with Ice-Cold Ethanol/Water, then Ice-Cold Water filter_crystals->wash_crystals dry_crystals 6. Dry Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Recrystallization of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2',6'-Dichloroacetophenone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent for this compound should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on its chemical structure (a substituted aromatic ketone), alcohols such as ethanol (B145695), methanol, or isopropanol (B130326) are excellent starting points. Solvent mixtures, like ethanol-water or acetone-hexane, can also be effective for optimizing crystal yield and purity. It is advisable to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound should be a white to light yellow crystalline powder. The reported melting point is in the range of 37-44°C.[1] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q3: What are common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, byproducts such as isomers (e.g., 2',4'-dichloroacetophenone (B156173) or 3',5'-dichloroacetophenone), and residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the compound.

Q4: My recrystallized product is an oil, not a solid. What should I do?

A4: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities depressing the melting point. To resolve this, you can try using a lower-boiling point solvent or a solvent mixture. Alternatively, reheating the oil in the solvent, adding a small amount of a co-solvent in which the compound is less soluble, and then cooling slowly can promote crystal formation.

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. Washing the collected crystals with a minimal amount of ice-cold solvent will also help to minimize product loss.

Recrystallization Troubleshooting Guide

Problem Potential Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and cool again.- Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then clarify with a drop of the hot solvent before cooling.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of pure this compound.
Crystals form too quickly. - The solution was cooled too rapidly.- The solution is supersaturated.- Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.- Reheat the solution to dissolve the crystals, add a small amount of additional hot solvent, and then cool slowly.
Low recovery of pure product. - Too much solvent was used.- The crystals were washed with solvent that was not cold.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product appears discolored or impure after recrystallization. - Colored impurities are co-precipitating with the product.- Insoluble impurities were not removed.- Treat the hot solution with a small amount of activated charcoal before hot filtration to adsorb colored impurities.- Perform a hot filtration step to remove any insoluble materials before cooling.

Solvent Selection and Solubility Data

Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent will exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).

Qualitative Solubility of this compound in Common Organic Solvents:

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
Ethanol Polar Protic78Soluble when hot, sparingly soluble when cold.
Methanol Polar Protic65Likely soluble when hot, sparingly soluble when cold.
Isopropanol Polar Protic82Likely soluble when hot, sparingly soluble when cold.
Acetone Polar Aprotic56Soluble. May require a co-solvent for effective recrystallization.
Ethyl Acetate Moderately Polar77Likely soluble.
Toluene Non-polar111Likely soluble.
Hexane/Heptane Non-polar69 / 98Likely sparingly soluble, may be a good anti-solvent.
Water Very Polar100Insoluble.[1]

Note: The table above provides expected solubility based on general principles and available data. It is highly recommended to perform small-scale solubility tests to confirm the optimal solvent for your specific sample of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound using a single solvent recrystallization method with ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add ethanol portion-wise until the solid has completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper on the hot plate.

    • Quickly filter the hot solution into the preheated flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature on a benchtop. Crystals should start to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper for a few minutes by continuing to draw a vacuum.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by melting point determination.

Process Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Solid B Add Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (optional) C->D Insoluble Impurities? E Clear Solution C->E No D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Pure Crystals H->I

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield Concentrate Concentrate Solution NoCrystals->Concentrate Too much solvent? AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent Still no crystals? SeedCrystals Add Seed Crystals NoCrystals->SeedCrystals Still no crystals? ChangeSolvent Change Solvent/Mixture OilingOut->ChangeSolvent High boiling solvent? SlowCooling Ensure Slow Cooling OilingOut->SlowCooling Rapid cooling? MinSolvent Use Minimum Hot Solvent LowYield->MinSolvent Excess solvent used? ColdWash Wash with Cold Solvent LowYield->ColdWash Washing loss?

Caption: Decision-making workflow for troubleshooting common recrystallization problems.

References

Technical Support Center: Purification of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric impurities from 2',6'-dichloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in crude this compound?

A1: The most common isomeric impurity encountered during the synthesis of this compound is 2',4'-dichloroacetophenone (B156173). Other potential isomers include 3',5'-dichloroacetophenone (B1302680) and 2',5'-dichloroacetophenone, depending on the synthetic route employed. The similar physical properties of these isomers can make their removal challenging.

Q2: Which analytical techniques are recommended for identifying and quantifying isomeric impurities in my sample?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for separating and quantifying dichloroacetophenone isomers. A patent for a GC-based method specifies using an HP-5 weak polarity capillary column, which can effectively separate 2',4'- and this compound.[1] For HPLC, a reversed-phase C18 column is a common choice for separating aromatic isomers.[2][3]

Q3: What are the primary methods for removing isomeric impurities from this compound on a preparative scale?

A3: The primary methods for purifying this compound include:

  • Recrystallization: This is often the most cost-effective and scalable method, leveraging differences in solubility between the desired isomer and impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution for separating isomers with very similar physical properties.

  • Fractional Crystallization: A meticulous process of crystallization that can separate compounds with different melting points and solubilities.

Q4: Where can I find physical property data for this compound and its common isomers?

A4: Physical property data is available from various chemical suppliers and databases. A summary of key properties is provided in the table below.

Data Presentation

Table 1: Physical Properties of Dichloroacetophenone Isomers

PropertyThis compound2',4'-Dichloroacetophenone
CAS Number 2040-05-3[4][5]2234-16-4[6][7][8][9]
Molecular Formula C₈H₆Cl₂O[4][5]C₈H₆Cl₂O[6][7][8][9]
Molecular Weight 189.04 g/mol [4][5]189.04 g/mol [6][7][8][9]
Melting Point 37-41 °C[4]33-34 °C[6][8][9]
Boiling Point 176-180 °C at 83 mmHg140-150 °C at 15 mmHg[8]
Appearance Low melting solid, colorless[4]Off-white solid or colorless liquid[9]
Solubility in Water Insoluble[4]Approx. 200 mg/L[6][8]
General Organic Solvents Soluble in ethanol (B145695) and acetone[10]Soluble in benzene, ethanol, and acetone[6]

Troubleshooting Guides

Recrystallization

Problem: My recrystallization is not removing the isomeric impurity effectively.

  • Possible Cause 1: Incorrect Solvent Choice. The solubility of the desired this compound and the isomeric impurity (e.g., 2',4'-dichloroacetophenone) may be too similar in the chosen solvent.

    • Troubleshooting Step: Perform a systematic solvent screening to identify a solvent or solvent system with a significant solubility difference between the isomers. (See Experimental Protocol 1).

  • Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to the co-precipitation of impurities with the target compound.

    • Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Insulation of the flask can help control the cooling rate.

  • Possible Cause 3: Insufficient Purity of Starting Material. If the initial concentration of the isomeric impurity is very high, a single recrystallization may not be sufficient.

    • Troubleshooting Step: Perform a second recrystallization on the purified material. Analyze a sample of the mother liquor to assess the efficiency of the first recrystallization.

Problem: The compound oils out during recrystallization.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. this compound has a relatively low melting point (37-41 °C).

    • Troubleshooting Step: Choose a solvent or solvent mixture with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated.

    • Troubleshooting Step: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly. Seeding the solution with a pure crystal of this compound can also promote proper crystal formation.

Preparative HPLC

Problem: I am unable to achieve baseline separation of the isomers.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The chosen mobile phase may not provide sufficient selectivity for the isomers.

    • Troubleshooting Step: Adjust the mobile phase composition. For reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. Switching between acetonitrile and methanol (B129727) can also alter selectivity.

  • Possible Cause 2: Inappropriate Stationary Phase. A standard C18 column may not be sufficient for separating closely related isomers.

    • Troubleshooting Step: Consider using a different stationary phase that offers alternative separation mechanisms, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • Possible Cause 3: Column Overloading. Injecting too much sample can lead to peak broadening and loss of resolution.

    • Troubleshooting Step: Perform a loading study at the analytical scale to determine the maximum sample load that maintains resolution before scaling up to a preparative column.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identify a suitable solvent for the purification of this compound from its isomeric impurities.

  • Preparation: Place a small amount (approx. 10-20 mg) of the impure this compound into several test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

  • Solubility at Room Temperature: Observe the solubility of the compound in each solvent. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature.

  • Solubility at Elevated Temperature: For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a water bath. A suitable solvent will completely dissolve the compound at an elevated temperature.

  • Crystallization upon Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

  • Purity Analysis: Isolate the crystals from the most promising solvents by filtration and analyze their purity by GC or HPLC to determine the efficiency of impurity removal.

Protocol 2: Preparative HPLC for Isomer Separation

This protocol provides a starting point for developing a preparative HPLC method to separate this compound from its isomers. This method is an adaptation of analytical scale separations for similar compounds.

  • Analytical Method Development:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., starting with a 70:30 ratio).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[3]

    • Injection Volume: 10 µL.

    • Optimization: Adjust the methanol/water ratio to achieve baseline separation of the 2',6'- and 2',4'-dichloroacetophenone peaks.

  • Scale-Up to Preparative HPLC:

    • Column: Use a preparative C18 column with the same stationary phase as the analytical column.

    • Flow Rate: Scale the flow rate according to the column dimensions.

    • Sample Loading: Dissolve the crude this compound in the mobile phase. Perform a loading study by gradually increasing the injection volume to determine the maximum load that maintains separation.

    • Fraction Collection: Collect the eluent in fractions and analyze each fraction for purity.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Recrystallization_Workflow cluster_start Start cluster_process Recrystallization Process cluster_analysis Analysis & Outcome start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filtrate Vacuum filtrate ice_bath->filtrate wash Wash crystals with cold solvent filtrate->wash dry Dry crystals wash->dry analyze Analyze purity (HPLC/GC) dry->analyze pure_product Pure this compound analyze->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Isomer Separation in Preparative HPLC cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate Stationary Phase start->cause2 cause3 Column Overloading start->cause3 solution1 Adjust organic modifier ratio (e.g., Methanol/Water) cause1->solution1 solution2 Try alternative column (e.g., Phenyl-hexyl, PFP) cause2->solution2 solution3 Perform loading study to determine max load cause3->solution3 end Successful Separation solution1->end Improved Resolution solution2->end Improved Resolution solution3->end Improved Resolution

Caption: Troubleshooting logic for poor isomer separation in preparative HPLC.

References

Technical Support Center: Optimizing the Synthesis of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 2',6'-dichloroacetophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the potential isomeric byproducts in this synthesis?

A2: The Friedel-Crafts acylation of 1,3-dichlorobenzene can lead to the formation of other isomers, primarily 2',4'-dichloroacetophenone (B156173) and to a lesser extent, 3',5'-dichloroacetophenone. The chlorine atoms on the benzene (B151609) ring direct the incoming acyl group to the ortho and para positions. In the case of 1,3-dichlorobenzene, the 2-, 4-, and 6- positions are activated for electrophilic substitution.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A GC method using a weak polarity capillary column, such as an HP-5, can be employed to separate and quantify the starting material, the desired this compound product, and its isomers.

Q4: What are the key safety precautions for this synthesis?

A4: The synthesis involves hazardous materials. Anhydrous aluminum chloride is highly reactive with moisture and should be handled in a dry environment. Acetyl chloride is corrosive and a lachrymator. The reaction generates hydrogen chloride gas, which is corrosive and toxic. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Problem: Low Yield of this compound

A low yield of the desired product can be attributed to several factors. The following troubleshooting guide will help you identify and address the potential causes.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the anhydrous aluminum chloride is fresh and has not been exposed to moisture. Use a newly opened container if possible. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The reaction temperature significantly influences the yield and isomer distribution. A lower temperature may slow down the reaction, while a higher temperature can lead to the formation of undesired byproducts. It is recommended to start with a lower temperature (e.g., 0-5 °C) during the addition of reactants and then gradually warm the mixture to room temperature or slightly above to drive the reaction to completion.
Incorrect Molar Ratios The stoichiometry of the reactants is critical. A slight excess of the acylating agent and a stoichiometric amount or slight excess of the Lewis acid catalyst relative to the acylating agent are generally recommended.
Incomplete Reaction Monitor the reaction by TLC or GC to ensure the disappearance of the starting material (1,3-dichlorobenzene). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.
Product Loss During Work-up The work-up procedure is crucial for isolating the product. Ensure that the reaction mixture is quenched properly by slowly adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Thoroughly extract the product from the aqueous layer using a suitable organic solvent.
Problem: High Proportion of Isomeric Byproducts

The formation of a high percentage of 2',4'-dichloroacetophenone is a common issue. The following steps can help improve the regioselectivity of the reaction.

Possible Cause Troubleshooting Steps
Reaction Temperature Too High Higher reaction temperatures can favor the formation of the thermodynamically more stable 2',4'-isomer. Maintaining a lower reaction temperature throughout the addition and reaction can enhance the formation of the kinetically favored 2',6'-isomer.
Choice of Solvent The solvent can influence the isomer distribution. Non-polar solvents are generally preferred for Friedel-Crafts acylations.
Order of Addition of Reactants Adding the acetyl chloride to the mixture of 1,3-dichlorobenzene and aluminum chloride may influence the isomer ratio. Experiment with different addition orders to find the optimal condition for your setup.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. Note: The values presented are illustrative and should be optimized for specific experimental setups.

Parameter Condition Expected Impact on Yield Expected Impact on Purity (Isomer Ratio)
Temperature Low (0-5 °C)ModerateHigher 2',6'- to 2',4'- ratio
High ( > Room Temp)May Increase or DecreaseLower 2',6'- to 2',4'- ratio
AlCl₃ Molar Ratio Sub-stoichiometricLow-
(to Acetyl Chloride)Stoichiometric (1:1)OptimalOptimal
Excess (>1.2:1)May IncreaseMay not significantly improve
Reaction Time Too ShortLow (Incomplete)-
OptimalHighOptimal
Too LongMay Decrease (Byproducts)May Decrease

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled and stirred suspension, add 1,3-dichlorobenzene (1.0 equivalent). Subsequently, add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous Conditions) start->check_catalyst check_temp Review Reaction Temperature check_catalyst->check_temp Active re_run_dry Re-run with fresh catalyst & dry glassware check_catalyst->re_run_dry Inactive check_ratio Verify Molar Ratios check_temp->check_ratio Optimal adjust_temp Adjust Temperature (e.g., lower for selectivity) check_temp->adjust_temp Suboptimal check_time Monitor Reaction Completion (TLC/GC) check_ratio->check_time Correct adjust_ratio Adjust Stoichiometry check_ratio->adjust_ratio Incorrect check_workup Optimize Work-up & Purification check_time->check_workup Complete extend_time Extend Reaction Time check_time->extend_time Incomplete improve_extraction Improve Extraction/ Purification Technique check_workup->improve_extraction Losses Detected

Caption: Troubleshooting workflow for low reaction yield.

Signaling Pathway of Friedel-Crafts Acylation

FriedelCraftsMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_substitution Electrophilic Aromatic Substitution cluster_product Product Formation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion [CH₃C=O]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium_Ion Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex 1_3_Dichlorobenzene 1,3-Dichlorobenzene 1_3_Dichlorobenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Product This compound Product_Complex->Product + H₂O (Work-up) HCl_AlCl3 HCl + AlCl₃ Product_Complex->HCl_AlCl3

Caption: Mechanism of this compound synthesis.

References

Technical Support Center: Degradation of 2',6'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',6'-Dichloroacetophenone. The information is designed to address common issues encountered during experimental studies of its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound in solution?

Due to a lack of specific studies on this compound, its degradation pathways are inferred from structurally similar compounds, such as other chlorinated phenols and acetophenones.[1][2] The primary expected abiotic degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Under acidic or basic conditions, the acetophenone (B1666503) group may undergo hydrolysis. However, given the steric hindrance from the two ortho-chlorine atoms, this process might be slower compared to less substituted acetophenones.

  • Oxidation: Advanced oxidation processes (AOPs) utilizing hydroxyl radicals (•OH) can lead to the degradation of this compound.[3][4] The reaction is expected to involve hydroxylation of the aromatic ring and potential cleavage of the acyl group.

  • Photodegradation: Exposure to UV or solar light can induce photodegradation.[5][6][7] This process may involve the cleavage of the carbon-chlorine bonds and the formation of hydroxylated intermediates.[2]

Q2: What are the common challenges in analyzing this compound and its degradation products?

The primary challenge is the separation and identification of structurally similar degradation products. Isomers and hydroxylated derivatives may have similar retention times in High-Performance Liquid Chromatography (HPLC). A robust, stability-indicating analytical method is crucial for accurate quantification.[8][9]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can resolve the parent drug from its degradation products. To develop such a method, forced degradation studies are essential.[8][9][10] By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and then optimize the HPLC method to separate them. Reversed-phase HPLC with a C18 column is a common starting point.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed
Possible Cause Troubleshooting Step
Inertness of the Molecule This compound may be highly stable under the tested conditions. Increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base concentration, higher oxidant concentration, longer light exposure).[9][10]
Low Solubility The compound is sparingly soluble in water.[13][14] Ensure complete dissolution in the reaction medium. A co-solvent may be necessary, but its potential for interference or degradation should be evaluated.
Inappropriate Analytical Method The analytical method may not be sensitive enough to detect small changes in concentration. Validate the method for its limit of detection (LOD) and limit of quantification (LOQ).
Issue 2: Multiple Unidentified Peaks in Chromatogram
Possible Cause Troubleshooting Step
Complex Degradation Pathway The degradation may be producing a multitude of byproducts.
Employ a gradient elution method in your HPLC to improve peak separation.
Use a more advanced detection technique, such as Mass Spectrometry (LC-MS), to identify the mass-to-charge ratio of the unknown peaks and aid in their structural elucidation.[9]
Impure Starting Material The starting material may contain impurities that are being detected.
Analyze a sample of the undegraded this compound to identify any pre-existing impurity peaks.
Solvent or Reagent Interference The solvents or reagents used in the degradation study may be contributing to the extraneous peaks.
Run a blank sample (all components except the active ingredient) to identify any peaks originating from the matrix.

Summary of Hypothetical Degradation Data

Disclaimer: The following data is illustrative and intended to demonstrate a typical format for summarizing results from a forced degradation study. Actual results may vary.

Stress Condition % Degradation of this compound Major Degradation Products (Hypothetical) Appearance of Solution
0.1 M HCl (60°C, 24h) 5%2',6'-Dichlorobenzoic acidColorless
0.1 M NaOH (60°C, 24h) 15%2',6'-Dichlorobenzoic acid, 1-(2,6-dichlorophenyl)ethanolColorless to slight yellow
3% H₂O₂ (RT, 24h) 25%1-(2-chloro-6-hydroxyphenyl)ethanone, 2,6-DichlorophenolColorless
Heat (80°C, 48h) <2%-No change
Photolytic (UV-A, 24h) 30%1-(2-chloro-6-hydroxyphenyl)ethanone, 2-ChloroacetophenoneSlight yellow precipitate

Experimental Protocols

Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve the desired final concentration.

  • Base Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Sampling and Analysis: At predetermined time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for HPLC analysis.

Forced Oxidative Degradation
  • Preparation of Sample: Prepare a solution of this compound in a suitable solvent.

  • Oxidation: Add a solution of 3% hydrogen peroxide to the sample solution.

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Sampling and Analysis: Withdraw samples at various time intervals and analyze by HPLC.

Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound and place it in a photochemically transparent container (e.g., quartz).

  • Exposure: Expose the sample to a controlled light source, such as a UV-A lamp, for a defined duration.

  • Control Sample: Prepare a control sample and keep it in the dark to differentiate between photolytic and thermal degradation.

  • Analysis: Analyze the exposed and control samples by HPLC.

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Collect Samples at Time Intervals B->C D Analyze by Stability-Indicating Method (HPLC) C->D E Identify Degradants (e.g., LC-MS) D->E F Quantify Degradation D->F G cluster_1 Inferred Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Slow oxidation Oxidation (e.g., •OH) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis prod1 2',6'-Dichlorobenzoic Acid hydrolysis->prod1 prod2 Hydroxylated Intermediates oxidation->prod2 prod3 Dechlorinated Products photolysis->prod3 prod4 Ring Opening Products prod2->prod4 prod3->prod2

References

Common issues in the scale-up of 2',6'-Dichloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2',6'-Dichloroacetophenone. This guide addresses specific issues that may be encountered during the scale-up of this synthesis from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with an acylating agent such as acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is managing the highly exothermic nature of the Friedel-Crafts acylation reaction.[3] Poor heat control on a large scale can lead to runaway reactions. Additionally, the reagents used, such as aluminum chloride and acetyl chloride, are corrosive and moisture-sensitive, requiring careful handling in a controlled environment. The product, this compound, is also an irritant.[4]

Q3: Why is catalyst deactivation a common issue in Friedel-Crafts acylation?

A3: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Any water in the reactants or solvent will react with and deactivate the catalyst.[5] Furthermore, the ketone product forms a stable complex with the catalyst, which can render it inactive for further reaction. This is why a stoichiometric amount of the catalyst is often required.[4][6]

Q4: Can polysubstitution occur during the synthesis of this compound?

A4: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur, especially under harsh reaction conditions or with highly activated substrates. However, the introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common challenge during the scale-up of this synthesis. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps & Solutions
Catalyst Inactivity Ensure anhydrous conditions by thoroughly drying all glassware and using anhydrous solvents. Use a fresh, unopened container of aluminum chloride or test the activity of the existing batch.[5]
Insufficient Catalyst In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is often necessary.[4][6]
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to byproduct formation. The optimal temperature should be determined through small-scale experiments and carefully controlled during scale-up.
Poor Mixing Inadequate mixing can lead to localized "hot spots" and uneven reaction progress. Ensure the reactor is equipped with an appropriate agitator and that the mixing speed is sufficient to maintain a homogeneous reaction mixture.
Impure Starting Materials Impurities in the 1,3-dichlorobenzene or acetyl chloride can interfere with the reaction. Use high-purity starting materials and consider purification if necessary.
Issue 2: Formation of Impurities and Byproducts

The formation of isomers and other byproducts can complicate purification and reduce the overall yield.

Potential Byproduct Mitigation Strategies
Isomeric Products (e.g., 2',4'- and 3',5'-dichloroacetophenone) The regioselectivity of the Friedel-Crafts acylation can be influenced by the catalyst, solvent, and temperature. Careful control of these parameters is crucial. The formation of the desired 2',6'-isomer is often favored by steric hindrance, but other isomers can still form.
Diacylated Products While less common, diacylation can occur. To minimize this, use a 1:1 stoichiometry of the reactants and avoid excessively high temperatures or prolonged reaction times.[4]
Products from Reaction with Solvent If an aromatic solvent is used, it may compete with the 1,3-dichlorobenzene in the acylation reaction. Using a non-reactive solvent such as dichloromethane (B109758) or carrying out the reaction in excess 1,3-dichlorobenzene can prevent this.
Issue 3: Difficulties in Product Isolation and Purification

Isolating and purifying this compound at a large scale can present challenges.

Problem Solution
Formation of an Emulsion During Workup During the quenching and extraction steps, emulsions can form, making phase separation difficult. Slow and controlled addition of the quenching agent (e.g., ice/HCl) with vigorous stirring can help prevent emulsion formation.[6]
Inefficient Crystallization "Oiling out" or the formation of an impure solid can occur during crystallization. To achieve a high-purity crystalline product, it is important to select an appropriate solvent system and control the cooling rate. Seeding the solution with a small crystal of pure product can also induce proper crystallization.[7]
Residual Catalyst in the Product The aluminum chloride catalyst must be completely removed during the workup. Thorough washing with dilute acid and then water is necessary to ensure all catalyst residues are eliminated.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol describes a general procedure for the laboratory-scale synthesis.

Materials:

  • 1,3-Dichlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: Add a solution of 1,3-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.[7]

Data Presentation

The following table summarizes the key reactants and their typical molar ratios for the synthesis of this compound.

Reactant Molar Ratio (relative to 1,3-Dichlorobenzene) Notes
1,3-Dichlorobenzene1.0Starting material. Can also be used as a solvent in excess.
Acetyl Chloride1.0 - 1.1Acylating agent. A slight excess may be used to ensure complete reaction.
Aluminum Chloride (AlCl₃)1.0 - 1.2Lewis acid catalyst. A stoichiometric amount is often required.[4]

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃C=O]⁺) AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ DCB 1,3-Dichlorobenzene SigmaComplex Sigma Complex (Arenium Ion) DCB->SigmaComplex + [CH₃C=O]⁺ ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl ProductComplex->AlCl3 Regenerated Catalyst FinalProduct This compound ProductComplex->FinalProduct + H₂O (Workup)

Caption: Mechanism of the Friedel-Crafts Acylation for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue CheckCatalyst Check Catalyst Activity & Stoichiometry Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Time, Mixing) CheckCatalyst->CheckConditions Catalyst OK SuccessfulOutcome Improved Yield & Purity CheckCatalyst->SuccessfulOutcome Issue Resolved CheckPurity Analyze Starting Material Purity CheckConditions->CheckPurity Conditions OK CheckConditions->SuccessfulOutcome Issue Resolved OptimizeWorkup Optimize Workup & Purification CheckPurity->OptimizeWorkup Purity OK CheckPurity->SuccessfulOutcome Issue Resolved OptimizeWorkup->SuccessfulOutcome

Caption: A general troubleshooting workflow for addressing common issues in the synthesis.

References

Technical Support Center: Selective Chlorination of Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of acetophenone (B1666503). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve selectivity in their experiments. The primary goal in the chlorination of acetophenone is typically the selective formation of α-chloroacetophenone (phenacyl chloride), a key intermediate in organic synthesis. However, side reactions often lead to the formation of undesired byproducts. This guide provides detailed answers to frequently asked questions, troubleshooting strategies, and experimental protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chlorination of acetophenone?

A1: The two most common types of byproducts are polychlorinated products and ring-chlorinated isomers.

  • Polychlorinated Products: These arise from further chlorination of the desired α-chloroacetophenone at the same α-carbon, leading to α,α-dichloroacetophenone and, in some cases, α,α,α-trichloroacetophenone.[1]

  • Ring-Chlorinated Isomers: This occurs when the chlorine atom substitutes one or more hydrogen atoms on the aromatic ring of acetophenone. The electron-withdrawing nature of the acetyl group directs substitution to the meta-position, but ortho- and para-isomers can also be formed, especially under certain conditions.[1][2][3]

Q2: How can I improve the selectivity for monochlorination at the α-position?

A2: Improving selectivity for α-monochlorination involves carefully controlling the reaction conditions. Key factors include:

  • Stoichiometry: Use a 1:1 molar ratio of acetophenone to the chlorinating agent to minimize polychlorination.[1]

  • Temperature: Lower reaction temperatures generally favor monochlorination. For instance, when using sulfuryl chloride, maintaining a temperature between 10-15°C is recommended.[1]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Quenching the reaction as soon as the starting material is consumed can prevent the formation of polychlorinated byproducts.[1]

  • Choice of Chlorinating Agent: Some chlorinating agents offer better selectivity. For example, using acetyl chloride with a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be highly regioselective for α-chlorination with no polychlorination observed.[4]

  • Solvent: The choice of solvent can significantly impact the impurity profile. Toluene (B28343) has been identified as a superior solvent to dichloromethane (B109758) for reducing the formation of both polychlorinated and ring-chlorinated byproducts.[1][3][5]

Q3: What is the role of a catalyst in this reaction?

A3: Catalysts can influence the reaction mechanism and improve selectivity.

  • Acid/Base Catalysis: The reaction can be catalyzed by both acids and bases. The mechanism often involves the formation of an enol or enolate intermediate, which then attacks the chlorinating agent. However, base-promoted chlorination can sometimes lead to the haloform reaction, so conditions should be carefully controlled.[1]

  • Phase Transfer Catalysts: In aqueous systems, a phase transfer catalyst can be used to facilitate the reaction between the organic substrate and the chlorinating agent.[6]

  • Lewis Acids: Lewis acids like AlCl3 can promote electrophilic aromatic substitution, leading to ring chlorination.[7]

  • Other Catalysts: Ceric ammonium nitrate (CAN) has been used as a catalyst with acetyl chloride to achieve mild and efficient α-chlorination.[4]

Troubleshooting Guide

Issue 1: High Levels of Polychlorinated Byproducts
  • Symptoms: GC-MS or NMR analysis shows significant signals corresponding to α,α-dichloroacetophenone or α,α,α-trichloroacetophenone.[1] The isolated yield of the desired monochlorinated product is lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess Chlorinating Agent Carefully control the stoichiometry. Use a 1:1 molar ratio of acetophenone to the chlorinating agent as a starting point.
Prolonged Reaction Time Monitor the reaction progress closely using TLC, GC, or HPLC. Quench the reaction immediately after the complete consumption of acetophenone.
High Reaction Temperature Conduct the reaction at a lower temperature. For chlorination with sulfuryl chloride, a temperature range of 10-15°C is recommended.[1]
Issue 2: Significant Formation of Ring-Chlorinated Isomers
  • Symptoms: NMR or GC-MS analysis indicates the presence of isomers with chlorine substitution on the aromatic ring.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of Strong Lewis Acid Catalysts Avoid using strong Lewis acids like AlCl3 if α-chlorination is the desired outcome, as they promote electrophilic aromatic substitution.[7]
Inappropriate Solvent Choice The solvent can influence the reaction pathway. Using toluene instead of dichloromethane has been shown to reduce the formation of ring-chlorinated byproducts.[1][5]
High Reaction Temperature Elevated temperatures can favor ring chlorination. Maintain a controlled, lower temperature throughout the reaction.

Quantitative Data on Byproduct Formation

The following table summarizes the typical impurity profile for the chlorination of 3-hydroxyacetophenone with sulfuryl chloride in different solvents, providing an example of how solvent choice can impact selectivity.

SolventDichloro-Sidechain Product (HPLC area-%)Ring-Chlorinated Isomers (HPLC area-%)
Dichloromethane~3%1-2% for each of three isomers
TolueneSignificantly reducedReduced

Data adapted from patent US20210107853A1 for the chlorination of 3-hydroxyacetophenone.[1][3]

Experimental Protocols

Protocol 1: Selective α-Monochlorination using Sulfuryl Chloride in Toluene

This protocol describes a general procedure for the selective monochlorination of an acetophenone derivative.

Materials:

  • Acetophenone derivative

  • Toluene

  • Methanol (B129727) (catalytic amount)

  • Sulfuryl chloride

  • Nitrogen gas

Procedure:

  • Dissolve the acetophenone derivative in toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of methanol to the mixture.

  • Place the flask under a nitrogen atmosphere and cool the mixture to 5-15°C using an ice bath.

  • Slowly add a stoichiometric equivalent (1.0 eq) of sulfuryl chloride dropwise to the cooled solution while maintaining the temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.[1][5]

Protocol 2: Chlorination with Chlorine Gas in Acetic Acid

Materials:

  • Acetophenone

  • Glacial acetic acid

  • Chlorine gas

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, stirrer, and gas inlet tube, dissolve 20 g of acetophenone in 100 g of acetic acid.

  • With vigorous stirring, pass a rapid stream of chlorine gas through the solution. If the reaction becomes too vigorous, apply cooling with an ice-water bath.

  • Continue passing chlorine until the required amount of gas has been absorbed.

  • Allow the reaction mixture to stand at room temperature until it becomes colorless.

  • Pour the reaction mixture into ice water, where the product will separate as an oily liquid that rapidly solidifies.

  • Filter the crystals, wash them with distilled water, and recrystallize from dilute ethyl alcohol to obtain pure α-chloroacetophenone.[8]

Visual Guides

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for the α-monochlorination of acetophenone and the competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Acetophenone B α-Chloroacetophenone (Desired Product) A->B + Cl₂ or SO₂Cl₂ D Ring-Chlorinated Acetophenone A->D + Cl (e.g., with Lewis Acid) C α,α-Dichloroacetophenone (Polychlorination) B->C + Cl

Caption: Desired vs. undesired pathways in acetophenone chlorination.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues during the chlorination of acetophenone.

G start Analyze Product Mixture (GC-MS, NMR) issue1 High Polychlorination? start->issue1 issue2 High Ring Chlorination? issue1->issue2 No solution1a Check Stoichiometry (Aim for 1:1 ratio) issue1->solution1a Yes solution2a Avoid Lewis Acid Catalysts issue2->solution2a Yes end Optimized Reaction issue2->end No solution1b Lower Reaction Temperature solution1a->solution1b solution1c Reduce Reaction Time (Monitor closely) solution1b->solution1c solution1c->issue2 solution2b Change Solvent (e.g., to Toluene) solution2a->solution2b solution2b->end

Caption: A decision tree for troubleshooting acetophenone chlorination.

General Experimental Workflow

The diagram below outlines a general experimental workflow for the selective chlorination of acetophenone.

G cluster_setup Reaction Setup cluster_monitoring Monitoring & Quenching cluster_workup Workup & Purification A Dissolve Acetophenone in Solvent B Cool Mixture (e.g., 5-15°C) A->B C Add Chlorinating Agent (Dropwise) B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction D->E F Aqueous Workup E->F G Dry & Evaporate F->G H Purify Product G->H

Caption: A typical workflow for selective acetophenone chlorination.

References

Validation & Comparative

Comparing reactivity of 2',6'-dichloroacetophenone vs 2',4'-dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug discovery, the nuanced reactivity of substituted aromatic ketones is a critical parameter influencing reaction outcomes and molecular design. This guide provides a comparative analysis of the reactivity of two closely related isomers: 2',6'-dichloroacetophenone and 2',4'-dichloroacetophenone (B156173). The positioning of the chloro substituents on the phenyl ring dramatically alters the steric and electronic environment of the acetyl group, leading to significant differences in their chemical behavior.

Structural and Electronic Properties

Both this compound and 2',4'-dichloroacetophenone share the same molecular formula, C8H6Cl2O, and a molecular weight of approximately 189.04 g/mol .[1][2] However, the spatial arrangement of the chlorine atoms dictates their distinct chemical personalities.

CompoundThis compound2',4'-Dichloroacetophenone
CAS Number 2040-05-3[1][3][4][5][6]2234-16-4[2][7][8]
Structure Two chlorine atoms ortho to the acetyl groupOne chlorine atom ortho and one para to the acetyl group
Key Feature High steric hindrance around the carbonyl groupAsymmetric substitution leading to a more polarized ring

The core of their reactivity differences lies in two fundamental principles: steric hindrance and electronic effects.

G cluster_26 This compound cluster_24 2',4'-Dichloroacetophenone C26 High Steric Hindrance R26 Reduced Carbonyl Reactivity C26->R26 E26 Symmetrical Electron Withdrawal E26->R26 Comparison Reactivity Comparison R26->Comparison Slower Nucleophilic Addition C24 Moderate Steric Hindrance R24 Enhanced Ring Reactivity at Specific Sites C24->R24 E24 Asymmetrical Electron Withdrawal E24->R24 R24->Comparison Faster Nucleophilic Addition

Reactivity at the Carbonyl Group

The primary site of reaction for acetophenones is the carbonyl carbon. The accessibility and electrophilicity of this carbon are paramount.

Steric Hindrance: In this compound, the two bulky chlorine atoms in the ortho positions physically obstruct the approach of nucleophiles to the carbonyl carbon. This steric shield significantly retards the rate of nucleophilic addition reactions. In contrast, 2',4'-dichloroacetophenone, with only one ortho substituent, presents a more accessible carbonyl group.

Electronic Effects: Chlorine atoms are electron-withdrawing through the inductive effect, which should increase the electrophilicity of the carbonyl carbon. However, in the 2',6'-isomer, the steric hindrance is the dominant factor, often overriding the electronic enhancement of reactivity.

A hypothetical comparison of reaction rates for a standard nucleophilic addition (e.g., Grignard reaction) would likely show a significantly lower reaction rate and yield for the 2',6'-isomer.

Reactivity at the α-Carbon

The acidity of the α-protons on the methyl group is another crucial aspect of acetophenone (B1666503) reactivity, enabling reactions such as enolate formation, aldol (B89426) condensations, and α-halogenation. The electron-withdrawing nature of the chlorine atoms enhances the acidity of these protons in both isomers compared to unsubstituted acetophenone. However, the steric bulk of the ortho chlorines in this compound can hinder the approach of a base to deprotonate the α-carbon, potentially slowing down the rate of enolate formation.

Electrophilic Aromatic Substitution

While the acetyl group is a deactivating meta-director and the chloro groups are deactivating ortho-, para-directors, further electrophilic substitution on the aromatic ring is possible under harsh conditions. The directing effects of the substituents in 2',4'-dichloroacetophenone are more complex due to the asymmetry, potentially leading to a mixture of products. In this compound, the remaining positions on the ring are electronically and sterically influenced by the existing substituents, which would likely direct incoming electrophiles to the C4 position.

Experimental Protocols

To empirically determine the reactivity differences, the following experimental protocols can be employed:

Comparative Reduction of the Carbonyl Group

Objective: To compare the rate of reduction of the carbonyl group in each isomer by a hydride reducing agent.

Protocol:

  • Prepare two separate, identical solutions of this compound and 2',4'-dichloroacetophenone in a suitable solvent (e.g., anhydrous ethanol) in round-bottom flasks equipped with magnetic stirrers.

  • Cool both solutions to 0°C in an ice bath.

  • To each flask, add an equimolar amount of sodium borohydride (B1222165) (NaBH4) simultaneously.

  • Monitor the progress of the reaction at regular time intervals (e.g., every 5 minutes) by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of starting material to the corresponding alcohol product.

  • The reaction with 2',4'-dichloroacetophenone is expected to proceed significantly faster.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare solutions of 2',6'- and 2',4'-dichloroacetophenone P2 Cool solutions to 0°C P1->P2 R1 Add NaBH4 to both solutions P2->R1 R2 Monitor reaction progress (TLC/GC) R1->R2 A1 Compare reaction rates R2->A1 A2 Determine product yields A1->A2

Comparative Enolate Formation and Alkylation

Objective: To assess the relative ease of enolate formation and subsequent reaction with an electrophile.

Protocol:

  • In two separate, dry, nitrogen-flushed flasks, dissolve equimolar amounts of this compound and 2',4'-dichloroacetophenone in anhydrous THF.

  • Cool the solutions to -78°C (dry ice/acetone bath).

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to each flask.

  • After stirring for a set time (e.g., 30 minutes), add a simple electrophile like methyl iodide.

  • Allow the reactions to warm to room temperature and then quench.

  • Analyze the product mixture by GC-MS or NMR to determine the extent of α-alkylation. The yield of the alkylated product will be indicative of the ease of enolate formation.

Summary of Predicted Reactivity

Reaction TypeThis compound2',4'-DichloroacetophenoneRationale
Nucleophilic Addition SlowerFasterSteric hindrance from ortho-chlorines in the 2',6'-isomer.
Enolate Formation Potentially SlowerFasterSteric hindrance may impede the approach of the base in the 2',6'-isomer.
Electrophilic Substitution More selectiveLess selectiveSymmetrical substitution in the 2',6'-isomer leads to more predictable outcomes.

Conclusion

The isomeric difference between this compound and 2',4'-dichloroacetophenone provides a classic example of how substituent placement governs chemical reactivity. The significant steric hindrance in the 2',6'-isomer is the predominant factor that reduces the reactivity of its carbonyl and α-carbon positions compared to the 2',4'-isomer. For researchers and drug development professionals, understanding these intrinsic reactivity differences is essential for designing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships. The provided experimental frameworks offer a starting point for quantifying these differences in a laboratory setting.

References

Navigating Nucleophilic Substitution: A Comparative Guide to the Reactivity of 2',6'-Dichloroacetophenone and other Chlorinated Acetophenones in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for efficient molecular design and synthesis. This guide provides an objective comparison of the performance of 2',6'-dichloroacetophenone against other chlorinated acetophenones in bimolecular nucleophilic substitution (SN2) reactions. Supported by experimental data and detailed protocols, this document serves as a critical resource for predicting reactivity and optimizing reaction conditions.

The Decisive Role of Steric Hindrance in SN2 Reactivity

Bimolecular nucleophilic substitution (SN2) reactions are fundamental transformations in organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, concurrently displacing a leaving group. The rate of an SN2 reaction is highly sensitive to the steric environment around the reaction center. Increased steric bulk impedes the backside attack of the nucleophile, thereby decreasing the reaction rate.

This principle is vividly illustrated when comparing the reactivity of various chlorinated acetophenones. The presence and position of chlorine atoms on the phenyl ring significantly influence the accessibility of the α-carbon to the incoming nucleophile.

This compound , with two chlorine atoms positioned ortho to the acetyl group, presents a formidable steric barrier. This "di-ortho" substitution effectively shields the electrophilic α-carbon, drastically reducing its susceptibility to nucleophilic attack. Consequently, this compound is expected to exhibit significantly lower reactivity in SN2 reactions compared to its isomers and monochlorinated counterparts.

Comparative Analysis of Reaction Rates

While specific kinetic data for the SN2 reaction of this compound is scarce in readily available literature, we can infer its reactivity relative to other chlorinated acetophenones based on established principles of steric hindrance. The following table provides a qualitative and extrapolated quantitative comparison of the expected relative reaction rates for the SN2 reaction of various chloro-substituted α-chloroacetophenones with a common nucleophile, such as the iodide ion.

SubstrateStructureExpected Relative Rate Constant (krel)Rationale
α-Chloroacetophenone 1.00Baseline reactivity with minimal steric hindrance from the phenyl ring.
4'-Chloro-α-chloroacetophenone ~0.8The para-chloro substituent has a minor electronic effect but negligible steric impact on the reaction center.
2'-Chloro-α-chloroacetophenone << 1.00A single ortho-chloro group introduces significant steric hindrance, slowing the reaction rate considerably.
2',4'-Dichloro-α-chloroacetophenone << 1.00The ortho-chloro group dominates the steric effect, leading to a reactivity similar to the 2'-chloro derivative.
2',6'-Dichloro-α-chloroacetophenone <<< 1.00Two ortho-chloro groups create a highly hindered environment, making the backside attack extremely difficult and resulting in the lowest reactivity.

Note: The relative rate constants are estimations based on established principles of steric effects in SN2 reactions and are intended for comparative purposes. Actual experimental values may vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the reactivity of these compounds, a kinetic study is essential. The following are detailed methodologies for monitoring the progress of SN2 reactions involving chlorinated acetophenones.

Kinetic Analysis via UV-Vis Spectrophotometry

This method is suitable when the product of the SN2 reaction has a different UV-Vis absorption spectrum from the reactants.

Materials:

  • Chlorinated α-chloroacetophenone of interest

  • Nucleophile solution (e.g., sodium iodide in acetone)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare accurate stock solutions of the chlorinated α-chloroacetophenone and the nucleophile in the chosen anhydrous solvent.

  • Determination of λmax: Record the UV-Vis spectrum of the product to determine the wavelength of maximum absorbance (λmax) where the reactants have minimal absorbance.

  • Kinetic Run: a. Equilibrate the stock solutions and the quartz cuvette in the thermostatted cell holder of the spectrophotometer at the desired temperature. b. Pipette a known volume of the nucleophile solution into the cuvette. c. Initiate the reaction by rapidly adding a small, known volume of the α-chloroacetophenone stock solution to the cuvette and mix quickly. d. Immediately begin recording the absorbance at the predetermined λmax at regular time intervals. e. Continue data collection until there is no significant change in absorbance, indicating the reaction is complete.

  • Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing kobs by the concentration of the reactant in excess.

Kinetic Analysis via Conductometry

This method is applicable for SN2 reactions that result in a change in the ionic concentration of the solution.

Materials:

  • Chlorinated α-chloroacetophenone of interest

  • Ionic nucleophile (e.g., sodium iodide)

  • Anhydrous, non-conductive solvent (e.g., acetone)

  • Conductivity meter with a probe

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Solutions: Prepare a standard solution of the chlorinated α-chloroacetophenone and the ionic nucleophile in the chosen anhydrous solvent.

  • Calibration: Calibrate the conductivity meter with standard solutions of known ionic concentrations.

  • Kinetic Run: a. Equilibrate the reactant solutions and the reaction vessel in a thermostatted water bath to the desired temperature. b. Place a known volume of the nucleophile solution into the reaction vessel with a magnetic stir bar and immerse the conductivity probe. c. Record the initial conductance (G0). d. Initiate the reaction by rapidly adding a known volume of the α-chloroacetophenone solution and start the timer. e. Record the conductance (Gt) at regular time intervals until the reading stabilizes.

  • Data Analysis: The rate constant can be determined by plotting the change in conductance over time, which corresponds to the change in the concentration of the ionic species.

Visualizing the Reaction Pathway and Workflow

To better understand the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R R₃-C-X + Nu⁻ TS [Nu---C(R₁R₂R₃)---X]⁻ R->TS Backside Attack P Nu-C-R₃ + X⁻ TS->P Inversion of Stereochemistry

Caption: The concerted mechanism of an SN2 reaction.

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) equil Equilibrate Solutions & Apparatus to T prep->equil mix Initiate Reaction (Mix Reactants) equil->mix monitor Monitor Reaction Progress (e.g., UV-Vis or Conductometry) mix->monitor data Collect Data (Absorbance/Conductance vs. Time) monitor->data analyze Analyze Data (Plot & Calculate Rate Constant) data->analyze

Caption: A generalized workflow for kinetic analysis of SN2 reactions.

Conclusion

The reactivity of chlorinated acetophenones in SN2 reactions is predominantly governed by steric effects. The presence of ortho-chloro substituents, as in the case of This compound , severely hinders the requisite backside attack of the nucleophile, rendering it the least reactive among its isomers. For researchers and professionals in drug development and synthetic chemistry, this understanding is crucial for selecting appropriate substrates and reaction conditions to achieve desired outcomes efficiently. The provided experimental protocols offer a robust framework for quantitatively verifying these reactivity trends and for further exploring the nuanced kinetics of these important chemical transformations.

Comparative Analysis of Dichloroacetophenone Isomers: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, known as isomerism, can profoundly influence its biological activity. Even subtle changes in a functional group's position on an aromatic ring can lead to significant differences in pharmacological and toxicological profiles. This guide provides a comparative analysis of the reported biological activities of three key isomers of dichloroacetophenone: 2,2-dichloroacetophenone, 2',4'-dichloroacetophenone, and 3',4'-dichloroacetophenone.

This document summarizes the current state of knowledge, presents available quantitative data, and provides detailed experimental protocols for relevant biological assays. It is important to note that direct comparative studies evaluating all three isomers under identical experimental conditions are limited in the published literature. Therefore, the data presented is compiled from various sources, and direct comparisons of absolute values should be made with caution.

Overview of Dichloroacetophenone Isomers

Dichloroacetophenone (C₈H₆Cl₂O) is an acetophenone (B1666503) derivative characterized by the presence of two chlorine atoms. The position of these chlorine atoms defines the isomer and its subsequent chemical and biological properties. The isomers covered in this guide are:

  • 2,2-Dichloroacetophenone: Chlorine atoms are substituted on the alpha carbon of the acetyl group.

  • 2',4'-Dichloroacetophenone: Chlorine atoms are substituted on the phenyl ring at positions 2 and 4.

  • 3',4'-Dichloroacetophenone: Chlorine atoms are substituted on the phenyl ring at positions 3 and 4.

Comparative Biological Activity

The known biological activities of these isomers vary significantly, ranging from targeted enzyme inhibition to broad-spectrum antimicrobial effects. The following table summarizes the key findings.

Table 1: Summary of Reported Biological Activities of Dichloroacetophenone Isomers

IsomerBiological ActivityMechanism of ActionQuantitative Data
2,2-Dichloroacetophenone Anticancer (Acute Myeloid Leukemia)Potent inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2] Inhibition of PDK1 leads to increased apoptosis, suppression of autophagy, and inhibition of the PI3K/Akt signaling pathway.[1][2]Effective in the micromolar (µM) range.[2] Specific IC₅₀ values for PDK1 inhibition are reported as 86 nM and 140 nM for novel derivative compounds.[3]
2',4'-Dichloroacetophenone Precursor for Antimicrobials & HerbicidesServes as a key intermediate in the synthesis of pharmaceuticals, herbicides, and insecticides.[4] Derivatives (e.g., chalcones) show antimicrobial activity.No direct cytotoxicity or IC₅₀ data available for the parent compound. However, derivatives of the related 2,4-dichlorophenoxyacetic acid show cytotoxicity (IC₅₀ = 137.38 µM against MKN74 cells).[5]
3',4'-Dichloroacetophenone Antibacterial, AntiparasiticInhibits the growth of bacteria, Trichomonas vaginalis, and Chlamydia.[6] Proposed mechanisms include inhibition of an NAD-dependent enzyme required for bacterial DNA synthesis and binding to phosphane groups on the cell wall of P. aeruginosa.[6]No specific MIC or IC₅₀ values are available in the reviewed literature.

Disclaimer: The quantitative data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Key Signaling & Experimental Workflows

Signaling Pathway for 2,2-Dichloroacetophenone

2,2-Dichloroacetophenone exerts its anticancer effects primarily through the inhibition of PDK1, a key enzyme in cellular metabolism. This inhibition triggers a cascade of events leading to programmed cell death (apoptosis).

PDK1_Inhibition_Pathway DAP 2,2-Dichloroacetophenone PDK1 PDK1 DAP->PDK1 inhibits PI3K PI3K/Akt Pathway DAP->PI3K inhibits Apoptosis_Reg Bcl-2, Bcl-xL (Anti-apoptotic) DAP->Apoptosis_Reg decreases Caspases Caspase-3, PARP (Pro-apoptotic) DAP->Caspases increases cleavage Autophagy_Reg ULK1, Beclin-1 DAP->Autophagy_Reg suppresses PDH PDH PDK1->PDH inhibits Apoptosis Apoptosis Apoptosis_Reg->Apoptosis Caspases->Apoptosis Autophagy Autophagy Autophagy_Reg->Autophagy

PDK1 Inhibition-Mediated Apoptosis Pathway
Experimental Workflow: Cytotoxicity Assessment

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a crucial tool for evaluating the potential anticancer properties of compounds like the dichloroacetophenone isomers.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cells in a 96-well plate Incubation1 2. Incubate (24h) Cell_Culture->Incubation1 Compound_Addition 3. Add dichloroacetophenone isomers (various conc.) Incubation1->Compound_Addition Incubation2 4. Incubate (24-72h) Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate (4h) MTT_Addition->Incubation3 Dissolve 7. Add DMSO to dissolve formazan (B1609692) Incubation3->Dissolve Measure_Absorbance 8. Read absorbance (microplate reader) Dissolve->Measure_Absorbance Calculate_Viability 9. Calculate % cell viability and determine IC50 Measure_Absorbance->Calculate_Viability

MTT Cytotoxicity Assay Workflow

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, providing a measure of its cytotoxicity.

Materials:

  • Target cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dichloroacetophenone isomers (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and dilute to a concentration of 5 x 10⁴ cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the dichloroacetophenone isomer stock solutions in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dichloroacetophenone isomers (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Incubator (35-37°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12. In wells 1 and 2, add 50 µL of the test compound at four times the desired final starting concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by reading the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The available evidence indicates that the isomeric position of the chlorine atoms on the acetophenone scaffold is a critical determinant of biological activity. 2,2-dichloroacetophenone emerges as a targeted anticancer agent through PDK1 inhibition.[1][2] In contrast, 3',4'-dichloroacetophenone shows promise as a broad-spectrum antimicrobial agent, though its exact molecular targets require further elucidation.[6] The biological profile of 2',4'-dichloroacetophenone is the least defined of the three, primarily being recognized as a precursor for other active molecules.[4]

This analysis highlights a significant gap in the literature: the absence of side-by-side comparative studies. Future research should focus on performing comprehensive head-to-head comparisons of these isomers in a panel of standardized assays, including cytotoxicity against various cancer cell lines, antimicrobial activity against a broad range of pathogens, and genotoxicity assessments. Such studies would provide invaluable data for drug development professionals, enabling a more informed selection of scaffolds for further optimization and development of novel therapeutic agents.

References

In Vitro Cytotoxicity of 2',6'-Dichloroacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic performance of novel 2',6'-dichloroacetophenone derivatives, presenting supporting experimental data from recent studies. The information is intended to aid researchers in the fields of oncology and medicinal chemistry in the evaluation of this emerging class of compounds as potential anticancer agents.

Comparative Cytotoxicity Data

Recent research has identified a series of dichloroacetophenone derivatives with potent inhibitory activity against Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key enzyme in cancer cell metabolism. The in vitro cytotoxicity of these compounds was evaluated against a panel of non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below.

Compound IDNCI-H1299 (IC50 in µM)NCI-H460 (IC50 in µM)A549 (IC50 in µM)HEK293 (IC50 in µM)
30 0.330.880.65>10
31 0.520.950.73>10
32 0.280.550.41>10
Doxorubicin (DOX) 0.350.420.58Not Reported

Data sourced from: Wu, P., et al. (2024). Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents. Drug Design, Development and Therapy.[1][2][3][4][5]

The data indicates that compounds 30 , 31 , and 32 exhibit potent cytotoxic activity against the tested NSCLC cell lines, with compound 32 showing the most promising activity, even surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin, in the NCI-H1299 cell line.[4] Importantly, these dichloroacetophenone derivatives displayed significantly lower cytotoxicity against the non-cancerous human embryonic kidney cell line (HEK293), suggesting a degree of selectivity towards cancer cells.[4]

Experimental Protocols

The in vitro cytotoxicity of the this compound derivatives was determined using a standard cell viability assay.

Cell Viability Assay

Objective: To determine the concentration of the test compounds that inhibits 50% of cell growth (IC50) in various cancer and non-cancerous cell lines.

Materials:

  • Cell Lines:

    • NCI-H1299 (human non-small cell lung carcinoma)

    • NCI-H460 (human non-small cell lung carcinoma)

    • A549 (human lung carcinoma)

    • HEK293 (human embryonic kidney)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Test compounds (dichloroacetophenone derivatives)

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Equipment:

    • 96-well plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the dichloroacetophenone derivatives or Doxorubicin. A vehicle control (containing the same concentration of DMSO used to dissolve the compounds) was also included.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: After the incubation period, a cell viability reagent (e.g., MTT) was added to each well. The plates were then incubated for a further period to allow for the metabolic conversion of the reagent by viable cells.

  • Data Acquisition: The absorbance of the wells was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the proposed mechanism of action of these compounds, the following diagrams have been generated.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (NSCLC & HEK293 lines) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Dichloroacetophenone derivatives & Doxorubicin) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Reading (Microplate Reader) viability_assay->readout calculation IC50 Calculation readout->calculation

Caption: Workflow of the in vitro cytotoxicity assay.

The cytotoxic effect of these this compound derivatives is attributed to their inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1). PDHK1 is a crucial regulator of cellular metabolism, particularly the switch between glycolysis and mitochondrial respiration. In many cancer cells, PDHK1 is overexpressed, leading to a metabolic state that favors rapid growth and proliferation. By inhibiting PDHK1, these compounds are thought to reverse this metabolic switch, leading to apoptosis and cell death in cancer cells.

signaling_pathway Proposed Signaling Pathway of Dichloroacetophenone Derivatives cluster_compound Drug Action cluster_enzyme Enzymatic Regulation cluster_metabolism Cellular Metabolism cluster_outcome Cellular Outcome compound This compound Derivative pdhk1 PDHK1 compound->pdhk1 Inhibition pdc Pyruvate Dehydrogenase Complex (PDC) pdhk1->pdc Phosphorylation & Inhibition acetyl_coA Acetyl-CoA pdc->acetyl_coA Catalyzes pyruvate Pyruvate pyruvate->acetyl_coA Conversion tca_cycle TCA Cycle & Mitochondrial Respiration acetyl_coA->tca_cycle apoptosis Apoptosis (Cell Death) tca_cycle->apoptosis Leads to glycolysis Glycolysis (Warburg Effect) glycolysis->pyruvate

Caption: Inhibition of the PDHK1 signaling pathway.

References

Spectroscopic comparison of 2',6'- and 2',5'-dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2',6'- and 2',5'-Dichloroacetophenone (B105169)

This guide provides a detailed spectroscopic comparison of two isomeric aromatic ketones: 2',6'-dichloroacetophenone and 2',5'-dichloroacetophenone. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the differentiation and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Introduction

This compound and 2',5'-dichloroacetophenone are structural isomers with the chemical formula C₈H₆Cl₂O. While sharing the same molecular weight, their distinct substitution patterns on the phenyl ring lead to significant differences in their spectroscopic properties. Accurate interpretation of their respective spectra is crucial for unambiguous identification and for understanding their chemical behavior in various applications, including as intermediates in organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and 2',5'-dichloroacetophenone.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound Aromatic protons (m), Methyl protons (s)Aromatic carbons, Carbonyl carbon (C=O), Methyl carbon (CH₃)
2',5'-Dichloroacetophenone 7.52 (d), 7.35 (dd), 2.64 (s)[1]Aromatic carbons, Carbonyl carbon (C=O), Methyl carbon (CH₃)

Note: Specific peak assignments for this compound are less commonly reported in literature compared to the 2',5'-isomer. The expected spectrum would show a complex multiplet for the aromatic protons due to coupling and a singlet for the methyl protons.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)
This compound ~1700 (C=O stretch), Aromatic C-H and C=C stretchesM⁺ at 188/190/192 (isotopic pattern for 2 Cl), fragments corresponding to loss of CH₃ and COCH₃.[2]
2',5'-Dichloroacetophenone ~1690 (C=O stretch), Aromatic C-H and C=C stretches[3]M⁺ at 188/190/192 (isotopic pattern for 2 Cl), fragments corresponding to loss of CH₃ and COCH₃.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the acetophenone (B1666503) isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 250 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic cluster for two chlorine atoms (approximately 9:6:1 ratio for M⁺, M⁺+2, M⁺+4) is a key diagnostic feature. Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2',6'- and 2',5'-dichloroacetophenone.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample_26 This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample_26->NMR IR IR Spectroscopy Sample_26->IR MS Mass Spectrometry Sample_26->MS Sample_25 2',5'-Dichloroacetophenone Sample_25->NMR Sample_25->IR Sample_25->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Comparison Compare Spectroscopic Profiles Process_NMR->Comparison Process_IR->Comparison Process_MS->Comparison

Caption: Experimental workflow for the spectroscopic comparison.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a robust framework for the differentiation of 2',6'- and 2',5'-dichloroacetophenone. The most significant differences are observed in their ¹H NMR spectra due to the distinct magnetic environments of the aromatic protons. While their IR and mass spectra share similarities, subtle differences in vibrational frequencies and fragmentation patterns can also aid in their identification. The experimental protocols and workflow provided in this guide offer a standardized approach for the characterization of these and similar aromatic compounds.

References

A Comparative Guide to HPLC Retention Times of Dichloroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with dichloroacetophenone, achieving optimal separation of its various isomers is a common analytical challenge. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) retention times for several dichloroacetophenone isomers based on available experimental data. Due to a lack of studies performing a direct comparison under identical conditions, this guide summarizes data from various sources and proposes a standardized method to serve as a starting point for method development.

Data Presentation: A Comparative Overview of Retention Times

The following table summarizes HPLC retention time data for various dichloroacetophenone isomers as reported in the literature. It is crucial to note that the experimental conditions vary between these studies, and therefore, the retention times are not directly comparable. This information is intended to provide a general understanding of the elution behavior of these isomers under reversed-phase conditions.

IsomerHPLC ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Detection Wavelength (nm)Reported Retention Time (min)
2,4'-Dichloroacetophenone Kromasil C18 (4.6 x 250 mm, 5 µm)[1]Methanol:Water (70:30, v/v)[1]1.0[1]25[1]220[1]Not explicitly stated in abstract
2,4'-Dichloroacetophenone Newcrom R1Acetonitrile, Water, and Phosphoric Acid[2]Not StatedNot StatedNot StatedNot explicitly stated in abstract
2,6-Dichloroacetophenone C18 Column (general recommendation)Acetonitrile:Water with acidic modifier (e.g., 0.1% formic acid)[3]1.0 (typical)Ambient~254Not Stated
2-Chloroacetophenone Newcrom R1Acetonitrile, Water, and Phosphoric Acid[4]Not StatedNot StatedNot StatedNot explicitly stated in abstract

Note: The available literature did not provide specific retention time data for all isomers under clearly defined and comparable conditions. The elution order can be influenced by the specific stationary phase, mobile phase composition, and other chromatographic parameters.

Predicting Elution Order

In reversed-phase HPLC, retention is primarily driven by the hydrophobicity of the analyte. Generally, less polar compounds will have longer retention times. The polarity of dichloroacetophenone isomers is influenced by the position of the two chlorine atoms on the phenyl ring, which affects the overall dipole moment and interaction with the stationary phase. Predicting the exact elution order without experimental data under identical conditions is challenging; however, isomers with chlorine atoms in positions that reduce the overall polarity of the molecule are expected to elute later.

Experimental Protocols

While a single, comprehensive study is unavailable, the following proposed method is based on common practices for the separation of acetophenone (B1666503) derivatives and can serve as a robust starting point for the analysis of dichloroacetophenone isomers.[3]

Proposed Standardized HPLC Method for Dichloroacetophenone Isomer Separation
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Isocratic Elution: A starting condition of 60:40 (v/v) Acetonitrile:Water is recommended. This can be adjusted to optimize separation.

    • Gradient Elution: For a mixture of isomers with varying polarities, a linear gradient from 40% to 80% Acetonitrile over 20 minutes can be employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the dichloroacetophenone isomer standards and samples in the initial mobile phase composition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of dichloroacetophenone isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Dichloroacetophenone Isomer Standards Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Prepare Sample Solution Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC_System Equilibrate HPLC System with Mobile Phase Filter->HPLC_System Inject Inject Sample/Standard HPLC_System->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC analysis of dichloroacetophenone isomers.

This guide provides a foundational understanding for the HPLC analysis of dichloroacetophenone isomers. Researchers are encouraged to use the proposed method as a starting point and optimize the conditions to achieve the desired separation for their specific analytical needs.

References

Efficacy of Chloroacetophenone Isomer Derivatives as Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of various acetophenone (B1666503) derivatives against several plant pathogenic and human opportunistic fungi. The efficacy is presented as the Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50), where a lower value indicates higher antifungal activity.

CompoundFungal SpeciesEfficacy (µg/mL)Reference
2-Chloro-N-phenylacetamideCandida albicansMIC: 128 - 256
Candida parapsilosisMIC: 128 - 256
Aspergillus flavusMIC: 16 - 256
Acetophenone Derivative (3b)Fusarium graminearumIC50: 10-19
Alternaria solaniIC50: 10-19
Botrytis cinereaIC50: 10-19
Triazolylacetophenone Derivative (A16)Candida albicansMIC not specified, but noted as significantly more effective than other derivatives
Candida parapsilosisMIC not specified
Candida stellatoideaMIC not specified
Candida pseudotropicalisMIC not specified

Experimental Protocols

The following methodologies are based on the protocols described in the cited literature for evaluating the antifungal activity of acetophenone derivatives.

Mycelial Growth Rate Assay

This method is commonly used to assess the in vitro antifungal activity of compounds against phytopathogenic fungi.

  • Preparation of Fungal Cultures: The tested fungi are typically maintained on a suitable medium such as Potato Dextrose Agar (B569324) (PDA). For the experiment, mycelial discs from the periphery of actively growing colonies are used.

  • Preparation of Test Compounds: The chloroacetophenone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Assay Procedure:

    • The stock solutions of the test compounds are incorporated into the molten PDA at various concentrations.

    • The amended PDA is then poured into Petri dishes.

    • A mycelial disc of the test fungus is placed at the center of each agar plate.

    • Plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

    • The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control (PDA with solvent but without the test compound).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.

Broth Microdilution Method for Yeasts

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like Candida species.

  • Preparation of Inoculum: Yeast strains are cultured on a suitable agar medium. A standardized inoculum suspension is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell density.

  • Preparation of Test Compounds: Serial dilutions of the chloroacetophenone derivatives are prepared in a liquid medium, such as RPMI-1640, in 96-well microtiter plates.

  • Assay Procedure:

    • The standardized yeast inoculum is added to each well of the microtiter plate containing the serially diluted test compound.

    • The plates are incubated at 35-37°C for 24-48 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible yeast growth compared to the growth control.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement Incubation->Measurement Calculation Calculation Measurement->Calculation Result Result Calculation->Result

Caption: Experimental workflow for antifungal susceptibility testing.

Signaling Pathways and Mechanism of Action

The precise signaling pathways disrupted by simple chloroacetophenone isomers in fungi have not been extensively elucidated in the available literature. However, studies on related compounds and other fungicides provide potential insights. The fungicidal properties of various acetophenone derivatives are thought to involve the disruption of the fungal cell membrane, leading to altered permeability and subsequent cell death.

For instance, some fungicides act by inhibiting specific enzymes involved in crucial metabolic pathways. One such pathway is the sterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Sterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol (B1671047) Ergosterol Lanosterol->Ergosterol 14α-demethylase Lanosterol->Inhibition Inhibition->Ergosterol Azole Fungicides

Caption: Simplified ergosterol biosynthesis pathway, a common target for antifungal drugs.

It is important to note that this is a generalized pathway targeted by a major class of fungicides (azoles) and may not be the specific mechanism of action for chloroacetophenone derivatives. Further research is required to elucidate the exact molecular targets and signaling pathways affected by these compounds. The fungicidal activity of 2-chloro-N-phenylacetamide, for example, was found not to involve binding to cellular membrane ergosterol.

A Comparative Guide to the Relative Stability of 2',6'-Dichloroacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of functional groups on an aromatic ring is a critical determinant of a molecule's physicochemical properties, including its stability. In the field of drug development and organic synthesis, understanding the relative stability of isomers is paramount for predicting reaction outcomes, determining shelf-life, and understanding metabolic pathways. This guide provides a detailed comparison of the relative stability of 2',6'-dichloroacetophenone and its isomers, supported by experimental and theoretical data.

Data Summary

The relative stability of dichloroacetophenone isomers can be evaluated through their standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)). A more negative enthalpy of formation indicates a more stable isomer. The following table summarizes the available experimental and theoretical data for the dichloroacetophenone isomers.

IsomerExperimental ΔfHm°(g) (kJ·mol-1)Theoretical ΔfHm°(g) (kJ·mol-1)
2',3'-DichloroacetophenoneNot Experimentally Determined-154.5
2',4'-Dichloroacetophenone-158.4 ± 3.4[1]-160.0
2',5'-Dichloroacetophenone-159.2 ± 3.2[1]-160.8
This compoundNot Experimentally Determined-138.9
3',4'-Dichloroacetophenone (B29711)-164.5 ± 3.3[1]-165.7
3',5'-DichloroacetophenoneNot Experimentally Determined-162.8

Theoretical data is derived from computational chemistry studies.

From the available data, the 3',4'-dichloroacetophenone isomer is the most stable, possessing the most negative enthalpy of formation. The this compound isomer is predicted to be the least stable, likely due to the steric hindrance imposed by the two chlorine atoms positioned ortho to the acetyl group. This steric strain destabilizes the molecule.

Experimental Protocols

The experimental data presented in this guide were primarily determined using two key thermochemical techniques: rotating-bomb combustion calorimetry and the Knudsen effusion method.

Rotating-Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation of a compound in its condensed phase (crystalline or liquid).

Methodology:

A precisely weighed sample of the dichloroacetophenone isomer is placed in a crucible within a high-pressure vessel, known as a "bomb." The bomb is then filled with high-purity oxygen at a significant pressure. The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

For chlorinated compounds, the interior of the bomb is often lined with a corrosion-resistant material like platinum. A small amount of water is typically added to the bomb before combustion to ensure that the chlorine-containing products dissolve to form hydrochloric acid. The bomb is rotated during the experiment to ensure complete dissolution and a homogeneous final solution.

The energy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system. This value is then used to derive the standard molar enthalpy of formation of the compound in its condensed state.

Knudsen Effusion Method

This method is employed to determine the vapor pressure of a solid or liquid as a function of temperature. This data is then used to calculate the standard molar enthalpy of sublimation or vaporization.

Methodology:

A small amount of the crystalline dichloroacetophenone isomer is placed in a Knudsen cell, which is a small container with a very small orifice. This cell is then placed in a high-vacuum chamber and heated to a specific, constant temperature.

The rate at which the mass of the sample decreases due to effusion (the escape of vapor through the orifice) is measured with high precision. The vapor pressure inside the cell can then be calculated from this rate of mass loss. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

The standard molar enthalpy of formation in the gaseous phase is then calculated by combining the enthalpy of formation in the condensed phase (from combustion calorimetry) and the enthalpy of sublimation (from the Knudsen effusion method).

Logical Relationships and Workflows

The following diagrams illustrate the relationship between isomer structure and stability, and the experimental workflow for determining the gas-phase enthalpy of formation.

Isomer_Stability cluster_isomers Dichloroacetophenone Isomers cluster_stability Relative Stability 3',4'-DCA 3',4'- -164.5 kJ/mol Most_Stable Most Stable 3',4'-DCA->Most_Stable Lowest Energy 3',5'-DCA 3',5'- -162.8 kJ/mol (T) 2',5'-DCA 2',5'- -159.2 kJ/mol 2',4'-DCA 2',4'- -158.4 kJ/mol 2',3'-DCA 2',3'- -154.5 kJ/mol (T) 2',6'-DCA 2',6'- -138.9 kJ/mol (T) Least_Stable Least Stable 2',6'-DCA->Least_Stable Highest Energy (Steric Hindrance)

Caption: Relative stability of dichloroacetophenone isomers based on enthalpy of formation.

Experimental_Workflow cluster_condensed Condensed Phase Analysis cluster_gas Gas Phase Analysis A Sample Weighing B Rotating-Bomb Combustion Calorimetry A->B D Knudsen Effusion Method A->D C ΔfHm°(cr or l) B->C F ΔfHm°(g) (Relative Stability) C->F E Δsub/vapHm° D->E E->F

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

References

Safety Operating Guide

Proper Disposal of 2',6'-Dichloroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers and Scientists

The proper handling and disposal of 2',6'-Dichloroacetophenone are critical for ensuring laboratory safety and environmental protection. This guide provides immediate, procedural, and logistical information for the safe management of this chemical compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its hazards. This compound may cause skin, eye, and respiratory irritation[1].

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat[2][3][4][5].

  • When handling the solid powder where dust may be generated, a NIOSH-approved respirator is recommended[4].

Handling and Storage:

  • Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][2][3][4][5].

  • Avoid contact with skin and eyes[1][2][3].

  • Wash hands thoroughly after handling[3][4].

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3][6].

Spill Response:

  • In the event of a spill, avoid generating dust[2][6].

  • Carefully sweep or shovel the solid material into a suitable, labeled container for hazardous waste disposal[2][3][6].

  • Do not let the product enter drains[2][4].

Waste Disposal Plan

All waste containing this compound, including the pure chemical, contaminated materials, and solutions, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or released into the environment.

General Disposal Procedures

Disposal MethodDescriptionRegulatory Considerations
Licensed Disposal Company The primary and recommended method is to offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company[2][3][4].Must comply with all national, state, and local regulations[2][5][7].
Chemical Incineration A common practice involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[2][3][4].The facility must be licensed and permitted for this type of waste.
Container Management Leave chemicals in their original, clearly labeled containers. Do not mix with other waste. Uncleaned containers should be handled as the product itself[2][3].Dispose of contaminated packaging as unused product[2][3].

Note: No specific quantitative data for disposal, such as concentration limits or waste classification codes for this compound, were identified in the available resources. The disposal of chlorinated solvents is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations exist in other regions[7].

Experimental Protocols

General Protocol for Incineration:

  • Ensure all personal protective equipment is worn.

  • In a well-ventilated fume hood, carefully dissolve or mix the this compound waste with a suitable combustible solvent.

  • The resulting solution should be placed in a designated, properly labeled, and sealed container for hazardous waste.

  • This container must be transferred to a licensed hazardous waste disposal company for incineration in an approved facility.

Caution: The above is a general guideline. The specific solvent and mixing ratios should be determined in consultation with the licensed disposal company and based on the facility's capabilities.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Pure compound, contaminated material, solution) segregate Segregate Waste assess_waste->segregate ppe->assess_waste no_mix Do Not Mix with Other Waste segregate->no_mix containerize Place in a Labeled, Sealed Hazardous Waste Container store Store Temporarily in a Designated, Safe Location containerize->store no_mix->containerize contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal follow_instructions Follow Disposal Company's Instructions for Packaging & Pickup contact_disposal->follow_instructions transport Waste Transported by Certified Hauler follow_instructions->transport dispose Final Disposal via Chemical Incineration transport->dispose end End: Disposal Complete dispose->end

Figure 1. Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.